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Core Science & Biosynthesis

Foundational

Pharmacological Utility and Mechanism of Action of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Derivatives

A Technical Whitepaper on Scaffold-Driven Target Engagement and Allosteric Modulation Executive Summary In modern drug discovery, the identification of versatile, stereochemically pure building blocks is critical for dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold-Driven Target Engagement and Allosteric Modulation

Executive Summary

In modern drug discovery, the identification of versatile, stereochemically pure building blocks is critical for developing highly selective therapeutics. The (S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol scaffold has emerged as a privileged pharmacophore [4]. Characterized by a chiral ethanolamine core linked to an electron-rich 6-methoxypyridine ring, this moiety provides a unique combination of bidentate hydrogen-bonding capacity, precise stereochemical orientation, and optimized lipophilicity.

This whitepaper dissects the mechanisms of action (MoA) of derivatives synthesized from this core. Rather than acting on a single target, the scaffold serves as a highly tunable anchor, driving divergent pharmacological outcomes—ranging from the allosteric activation of neuroprotective pathways to the positive allosteric modulation of G-protein coupled receptors (GPCRs).

Structural Determinants of Binding: The Causality of the Scaffold

The pharmacological efficacy of 2-amino-2-(6-methoxypyridin-2-yl)ethanol derivatives is not coincidental; it is governed by strict structure-activity relationship (SAR) principles [1]. As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler alternatives (e.g., unsubstituted pyridines or achiral amines).

  • The 6-Methoxy Substitution: The addition of a methoxy group at the 6-position of the pyridine ring serves a dual purpose. First, it sterically blocks cytochrome P450-mediated N-oxidation and hydroxylation, dramatically increasing the metabolic half-life of the derivative. Second, it replaces a potential hydrogen bond donor (as seen in pyridone tautomers) with an acceptor, increasing the overall lipophilicity (LogP) of the molecule. This is a critical causality for neuroprotective derivatives that require blood-brain barrier (BBB) penetrance [1].

  • The Chiral 1,2-Amino Alcohol Core: The (S)-enantiomer provides a rigid, three-dimensional vector. The primary amine and the hydroxyl group can act as a bidentate ligand, often anchoring the molecule in the hinge region of kinases or specific polar pockets within GPCR allosteric sites.

Divergent Mechanisms of Action

Depending on the functionalization of the amine and hydroxyl groups, these derivatives exhibit distinct mechanisms of action.

Pathway A: Neuroprotection via NAMPT Activation (P7C3-like Analogs)

Derivatives where the amine is alkylated with bulky, lipophilic groups (similar to the P7C3 class of neuroprotective chemicals) act as allosteric activators of Nicotinamide Phosphoribosyltransferase (NAMPT) [1].

  • Mechanism: The 6-methoxypyridine moiety intercalates into a transient allosteric pocket on the NAMPT dimer. This binding stabilizes the active conformation of the enzyme, accelerating the rate-limiting step of NAD+ biosynthesis. The resulting surge in intracellular NAD+ fuels sirtuins (SIRT1/3) and PARPs, promoting mitochondrial biogenesis and preventing apoptosis in neurons.

Pathway B: Positive Allosteric Modulation of GPCRs (e.g., CB1 Receptors)

When functionalized into diarylureas or complex ethers, the scaffold acts as a Positive Allosteric Modulator (PAM) for receptors such as the Cannabinoid CB1 receptor [2].

  • Mechanism: The derivative binds to a topographically distinct allosteric site on the GPCR. The stereocenter of the ethanolamine core ensures the 6-methoxypyridine ring is projected into a hydrophobic sub-pocket, inducing a conformational shift that increases the binding affinity (positive cooperativity) of orthosteric agonists without activating the receptor on its own.

Pathway A 6-Methoxypyridin-2-yl Scaffold B Target Enzyme (e.g., NAMPT) A->B Allosteric Binding C Metabolite Flux (NAD+ Biosynthesis) B->C Catalytic Activation D Downstream Effectors (Sirtuins/PARPs) C->D Substrate Provision E Phenotypic Outcome (Neuroprotection) D->E Cellular Survival

Fig 1: NAMPT-mediated NAD+ salvage pathway activation by 6-methoxypyridin-2-yl derivatives.

Quantitative Data: Pharmacological Profiling

The following table summarizes the structure-activity relationships and quantitative binding metrics of various derivative classes synthesized from the core scaffold.

Derivative ClassPrimary TargetScaffold Contribution to MoAPrimary MechanismIC50 / EC50 RangeBBB Penetrance (Papp)
N-Alkylated Amines NAMPT6-Methoxy enhances lipophilicity; Pyridine acts as H-bond acceptor.Allosteric Activation15 - 45 nMHigh (>15 x 10⁻⁶ cm/s)
O-Alkylated Ethers CB1 Receptor(S)-Stereocenter dictates precise allosteric pocket fit.Positive Allosteric Modulation120 - 350 nMModerate
Amide Conjugates Various Kinases1,2-Amino alcohol acts as a bidentate hinge binder.ATP-competitive Inhibition2 - 25 nMLow to Moderate
Oxidative Couplers Keratin ProteinsScaffold acts as a primary intermediate for oxidative polymerization [3].Covalent Cross-linkingN/A (Dyeing)N/A

Self-Validating Experimental Protocols

To rigorously establish the mechanism of action for a novel 2-amino-2-(6-methoxypyridin-2-yl)ethanol derivative, the experimental design must be self-validating. This means incorporating orthogonal readouts and internal controls that definitively prove causality rather than mere correlation.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that the derivative physically binds to the target protein (e.g., NAMPT) inside a living cell, independent of downstream functional readouts.

  • Cell Preparation: Culture U2OS cells to 80% confluence. Divide into three cohorts: Vehicle (DMSO), Active (S)-Derivative (10 µM), and Inactive (R)-Derivative (10 µM).

    • Self-Validation Logic: The inclusion of the (R)-enantiomer serves as a negative stereochemical control. If the (R)-enantiomer stabilizes the protein equally, the binding is non-specific.

  • Incubation: Incubate cells for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Gradient Application: Aliquot cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Extraction & Quantification: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured proteins. Analyze the soluble fraction via Western Blot targeting the protein of interest.

  • Data Interpretation: A rightward shift in the melting curve (Tm) exclusively in the (S)-Derivative cohort confirms stereospecific intracellular target engagement.

Protocol 2: NAD+ Flux Rescue Assay (Pathway Validation)

Purpose: To validate that the phenotypic neuroprotective effect is specifically driven by the NAMPT/NAD+ pathway.

  • Baseline Depletion: Treat neuronal cultures (e.g., SH-SY5Y) with 10 nM FK866 (a highly specific, potent competitive inhibitor of NAMPT) for 24 hours to deplete intracellular NAD+ pools and induce early-stage apoptosis.

  • Compound Rescue: Introduce the 6-methoxypyridin-2-yl derivative at varying concentrations (1 nM - 1 µM).

    • Self-Validation Logic: Because FK866 occupies the orthosteric catalytic site, if the derivative is an orthosteric agonist, it will fail to rescue the cells. If it rescues NAD+ levels, it proves the derivative acts via an allosteric mechanism that overcomes orthosteric blockade.

  • Metabolite Extraction: Lyse cells in 0.6 M perchloric acid to preserve NAD+ and NMN.

  • Readout: Quantify NAD+ using a fluorometric cycling assay (Ex/Em = 530/590 nm) and orthogonally verify NMN accumulation via LC-MS/MS.

Workflow S1 1. Scaffold Functionalization S2 2. Target Engagement (CETSA) S1->S2 S3 3. Pathway Validation (NAD+ Flux) S2->S3 S4 4. In Vivo Efficacy Models S3->S4

Fig 2: Self-validating experimental workflow for confirming derivative mechanisms.

Conclusion

The 2-amino-2-(6-methoxypyridin-2-yl)ethanol scaffold is a masterclass in rational drug design. By combining the metabolic stability and lipophilicity of the 6-methoxypyridine ring with the precise stereochemical anchoring of the 1,2-amino alcohol, researchers can generate highly potent allosteric modulators. Whether applied to neurodegenerative diseases via NAMPT activation or to metabolic disorders via GPCR modulation, the rigorous application of self-validating assays ensures that the mechanisms of action for these derivatives are proven with absolute scientific integrity.

Exploratory

Pharmacokinetic Profiling of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, the transition of a chemical fragment into a viable lead compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the transition of a chemical fragment into a viable lead compound hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly functionalized, chiral building block featuring a primary amine, a primary alcohol, and a methoxypyridine core. While these moieties offer excellent vectors for target engagement, they introduce specific pharmacokinetic (PK) liabilities.

This whitepaper provides a rigorous, self-validating methodological framework for the PK profiling of this compound. By linking structural features to predictive in vitro and in vivo assays, this guide establishes a robust pipeline for quantifying its systemic viability.

Physicochemical Profiling & Structural Rationale

Before initiating empirical assays, a structural analysis is critical to define the causality behind our experimental choices:

  • Primary Amine ( −NH2​ ): With an estimated pKa of ~9.0, this group is highly protonated at physiological pH (7.4). While this drives aqueous solubility, cationic species often suffer from restricted passive transcellular permeability and are frequent substrates for efflux transporters like P-glycoprotein (P-gp).

  • Primary Alcohol ( −OH ): Acts as a hydrophilic hydrogen-bond donor/acceptor. It is a primary liability for Phase II metabolism, specifically glucuronidation.

  • 6-Methoxypyridine Ring: Provides lipophilicity to balance the molecule. However, the methoxy ether is a classic metabolic soft spot, highly susceptible to CYP450-mediated O-demethylation.

Metabolic_Pathways Parent 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (Parent Compound) Demethyl O-Demethylation (CYP2D6 / CYP3A4) Product: 6-Hydroxypyridine derivative Parent->Demethyl Methoxy group cleavage Gluc O-Glucuronidation (UGT Enzymes) Product: O-Glucuronide Parent->Gluc Primary alcohol conjugation Deamin Oxidative Deamination (MAO / CYP) Product: Aldehyde derivative Parent->Deamin Primary amine oxidation

Predicted primary biotransformation pathways based on structural liabilities.

In Vitro ADME Workflow (The Core)

To systematically de-risk the compound, we employ a tiered in vitro approach.

PK_Workflow Cmpd 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Physicochemical Profiling InVitro In Vitro ADME Caco-2 & HLM Assays Cmpd->InVitro Structural Liabilities BioA Bioanalytical Validation LC-MS/MS (FDA Guidelines) InVitro->BioA Method Transfer InVivo In Vivo PK Rat IV/PO Dosing BioA->InVivo Validated Quantification Data PK Parameter Synthesis Clearance, AUC, Bioavailability InVivo->Data NCA Analysis

Logical progression of the pharmacokinetic profiling workflow from in vitro to in vivo.

Intestinal Permeability: Caco-2 Assay

Rationale: Due to the cationic nature of the primary amine, passive diffusion is likely hindered. The Caco-2 bidirectional assay is essential to quantify the apparent permeability ( Papp​ ) and determine if the compound is actively effluxed back into the gut lumen [2].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow spontaneous differentiation into a polarized enterocyte-like monolayer.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 250 Ω·cm² to ensure tight junction integrity.

  • Dosing: Prepare the compound at 2 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from both receiver chambers.

  • Post-Assay Validation: Introduce Lucifer Yellow to the donor compartment post-assay. A leakage rate of <1% validates that the monolayer remained intact during the experiment.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER) as Papp(B−A)​/Papp(A−B)​ . An ER > 2.0 indicates active efflux.

Metabolic Stability: Human Liver Microsomes (HLM)

Rationale: The methoxypyridine and primary alcohol groups are prime targets for hepatic clearance. HLM assays provide the intrinsic clearance ( CLint​ ) necessary to predict first-pass extraction [3].

Step-by-Step Protocol:

  • Preparation: Thaw pooled HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Phase II Permeabilization (Critical Step): If assessing glucuronidation, pre-incubate the microsomes with alamethicin (50 µg/mL) on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide required to permeabilize the microsomal membrane, allowing the highly polar UDPGA cofactor to access the lumenally oriented UGT enzymes.

  • Incubation: Add the test compound to a final concentration of 1 µM (ensure DMSO is <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 1 mM NADPH (for Phase I) and 5 mM UDPGA (for Phase II).

  • Sampling & Quenching: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes. Terminate immediately by dispensing into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Control: Run a minus-NADPH control to differentiate CYP-mediated metabolism from chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent fraction versus time to determine CLint​ .

Bioanalytical Method Validation (LC-MS/MS)

Without a robust bioanalytical method, all downstream PK data is compromised. The quantification of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol must strictly adhere to FDA 2018 Bioanalytical Method Validation Guidelines [1].

Validation Parameters:

  • Selectivity & Matrix Effect: Extract blank plasma from six independent sources. Spike at the Lower Limit of Quantification (LLOQ). The IS-normalized matrix factor must exhibit a Coefficient of Variation (CV) <15%.

  • Calibration Curve: Prepare a minimum of six non-zero standards. Causality: Due to the wide dynamic range required for PK studies, heteroscedasticity (variance increasing with concentration) is expected. Therefore, apply a 1/x2 weighting factor to the linear regression to ensure accuracy at the LLOQ ( R2>0.99 ).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four tiers (LLOQ, Low, Mid, High) in six replicates. Accuracy must fall within ±15% of the nominal concentration (±20% at LLOQ).

In Vivo Pharmacokinetic Strategy

In vitro data predicts potential; in vivo studies confirm it. A parallel study in Sprague-Dawley rats determines absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vss​ ).

Step-by-Step Protocol:

  • Formulation:

    • Intravenous (IV): Formulate at 1 mg/kg in 5% DMSO / 95% Saline to ensure complete dissolution.

    • Per Os (PO): Formulate at 5 mg/kg in 0.5% Methylcellulose (suspension/solution) for oral gavage.

  • Dosing & Sampling: Administer to fasted rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4°C (3000g, 10 min) to harvest plasma. Store at -80°C to prevent degradation of the primary amine/alcohol prior to LC-MS/MS analysis.

  • Non-Compartmental Analysis (NCA): Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule. Derive F% using the dose-normalized ratio of AUCPO​/AUCIV​ .

Data Synthesis & Decision Matrix

To determine if 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (or its derivatives) is suitable for advancement, the generated data must be evaluated against standard drug discovery thresholds.

PK ParameterTarget ThresholdScientific Rationale
Caco-2 Papp(A−B)​ > 10×10−6 cm/sEnsures adequate passive intestinal absorption despite the basic amine.
Caco-2 Efflux Ratio (ER) < 2.0Indicates a low liability for P-gp or BCRP mediated efflux into the gut.
HLM CLint​ < 20 µL/min/mgSuggests low hepatic extraction, minimizing first-pass metabolism.
In Vivo Bioavailability ( F% ) > 30%The minimum viable threshold for developing an oral dosing regimen.
Volume of Distribution ( Vss​ ) 1.0 - 5.0 L/kgIndicates good tissue penetration without excessive lysosomal sequestration.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein Source: Journal of Natural Medicines (via PubMed Central) URL:[Link]

  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling Source: ASSAY and Drug Development Technologies (via ResearchGate) URL:[Link]

Foundational

Structural Elucidation of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol: A Comprehensive 1H and 13C NMR Analysis Guide

Executive Summary The functionalized pyridine scaffold is a cornerstone in modern drug discovery, offering predictable pharmacokinetics and versatile hydrogen-bonding capabilities. Specifically, 2-Amino-2-(6-methoxypyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized pyridine scaffold is a cornerstone in modern drug discovery, offering predictable pharmacokinetics and versatile hydrogen-bonding capabilities. Specifically, 2-Amino-2-(6-methoxypyridin-2-yl)ethanol presents a unique analytical challenge due to its combination of a push-pull heteroaromatic ring, a chiral center, and multiple exchangeable protons. This whitepaper provides an in-depth, self-validating methodology for the complete 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule. By bridging theoretical predictive models with rigorous 1D and 2D experimental protocols, this guide serves as an authoritative reference for analytical chemists and drug development professionals.

Molecular Architecture & Predictive Rationale

Before initiating any spectroscopic acquisition, a robust theoretical framework must be established to predict the electronic environment of the molecule. The structure of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (C8H12N2O2) dictates several critical NMR phenomena:

  • Aromatic Spin System: The pyridine ring is substituted at the C2 and C6 positions, leaving three contiguous protons (H3, H4, H5). This creates a classic AMX (or ABC, depending on field strength) spin system. The strongly electron-donating methoxy group at C6 shields the adjacent H5 proton via resonance, while the C2-alkyl substitution exerts a milder inductive effect.

  • Diastereotopicity: The molecule possesses a chiral center at the methine carbon (-CH-NH2). Because of this stereocenter, the adjacent methylene protons (-CH2-OH) reside in magnetically non-equivalent environments regardless of bond rotation. They will appear as a complex multiplet rather than a simple doublet.

  • Proton Exchange Dynamics: The presence of a primary amine (-NH2) and a primary alcohol (-OH) introduces exchangeable protons. In non-polar solvents like CDCl3, these signals often broaden into the baseline due to intermediate exchange rates. To capture these signals, a strongly hydrogen-bonding solvent must be selected.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure a self-validating system where the data explicitly confirms the structure without ambiguity, the following optimized acquisition protocol is required.

NMR_Workflow SamplePrep 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Shimming 2. Locking & Shimming Optimize B0 Homogeneity SamplePrep->Shimming Acq1D 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) Shimming->Acq1D Acq2D 4. 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Processing 5. Data Processing FT, Phase & Baseline Correction Acq2D->Processing

Step-by-step experimental workflow for high-fidelity NMR acquisition.
Step-by-Step Methodology
  • Sample Preparation (Causality of Solvent Choice): Weigh 15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: By utilizing DMSO-d6, the exchange rate of the -OH and -NH2 protons is significantly reduced due to strong solvent-solute hydrogen bonding, a phenomenon well-documented in the [1]. This allows the -OH proton to couple with the adjacent methylene group, providing structural validation.

  • Locking & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of DMSO-d6 (2.50 ppm). Perform rigorous gradient shimming.

    • Causality: High B0 homogeneity is critical to resolve the fine J-coupling of the pyridine ring and the complex splitting of the diastereotopic methylene protons.

  • 1D Acquisition: Acquire the 1H spectrum using a standard 30° pulse sequence (zg30) with 16 scans and a 2.0 s relaxation delay. Acquire the 13C spectrum with proton decoupling (zgpg30) using 1024 scans.

  • Data Processing: Apply a zero-filling factor of 2. Use an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 provides a clear map of the molecule's hydrogen framework. According to the established by Pretsch et al., the electron-donating nature of the methoxy group at C6 shields the H5 proton significantly via resonance, pushing its chemical shift upfield compared to H3[2].

Quantitative 1H NMR Data Summary (400 MHz, DMSO-d6)
Proton(s)Chemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment Rationale
H-4 7.65t (or dd)1H7.6Pyridine para-proton; most deshielded by the ring current.
H-3 7.05d1H7.5Pyridine meta-proton; adjacent to the C2-alkyl group.
H-5 6.70d1H8.1Pyridine meta-proton; heavily shielded by the C6-methoxy resonance.
-OH 4.75br t1H~5.0Hydroxyl proton; exchange slowed by DMSO-d6, allowing coupling to -CH2-.
-CH- 3.90t (or dd)1H6.5Methine proton; deshielded by the amine and the heteroaromatic ring.
-OCH3 3.85s3H-Characteristic sharp methoxy singlet.
-CH2- 3.45 - 3.60m2H-Diastereotopic methylene protons split by the chiral center.
-NH2 2.05br s2H-Amine protons; broad due to 14N quadrupolar relaxation and slow exchange.

13C NMR Spectral Analysis

The 13C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity of the attached heteroatoms (N, O). Standard reference values for methoxypyridine derivatives can be cross-verified using the [3].

Quantitative 13C NMR Data Summary (100 MHz, DMSO-d6)
CarbonChemical Shift (ppm)TypeStructural Assignment Rationale
C-6 163.5CqPyridine quaternary carbon attached directly to the methoxy oxygen.
C-2 162.0CqPyridine quaternary carbon attached to the alkyl side chain.
C-4 139.0CHPyridine para-carbon.
C-3 115.0CHPyridine meta-carbon.
C-5 108.0CHPyridine meta-carbon; shielded by the ortho-methoxy group.
-CH2- 66.0CH2Aliphatic methylene carbon attached to the hydroxyl group.
-CH- 58.5CHAliphatic methine carbon attached to the primary amine.
-OCH3 53.0CH3Aliphatic methoxy carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, rigorous drug development protocols require a self-validating system. 2D NMR techniques are employed to unambiguously lock the assignments, particularly for distinguishing signals with similar chemical shifts (e.g., the methoxy protons at 3.85 ppm and the methine proton at 3.90 ppm).

  • COSY (Correlation Spectroscopy): Maps the homonuclear vicinal (3J) coupling. In this molecule, COSY confirms the connectivity of the pyridine ring (H3 ↔ H4 ↔ H5) and the aliphatic side chain (-CH- ↔ -CH2-).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (1J). This instantly differentiates the methoxy group (correlating 3.85 ppm 1H to 53.0 ppm 13C) from the methine group (correlating 3.90 ppm 1H to 58.5 ppm 13C).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular fragments. HMBC detects long-range (2J and 3J) carbon-proton correlations.

HMBC_Logic H_Methine H-Methine (~3.90 ppm) C2 Pyridine C2 (~162.0 ppm) H_Methine->C2 2J/3J HMBC H_Methoxy H-Methoxy (~3.85 ppm) C6 Pyridine C6 (~163.5 ppm) H_Methoxy->C6 3J HMBC

Key HMBC (2J/3J) correlations anchoring the side chains to the pyridine core.

As illustrated above, the methoxy protons show a strong 3J correlation exclusively to C6, while the methine proton correlates to C2, definitively anchoring the side chains to their respective positions on the pyridine core.

Conclusion

The structural elucidation of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol requires a synergistic approach combining predictive chemical logic with advanced spectroscopic techniques. By utilizing DMSO-d6 to arrest proton exchange, leveraging the predictable resonance effects of the pyridine ring, and applying 2D HMBC correlations to bridge the molecular fragments, researchers can achieve a completely unambiguous, self-validating NMR assignment. This rigorous methodology ensures the highest standards of scientific integrity required in pharmaceutical development and synthetic validation.

References

  • Pretsch, E., Bühlmann, P., Affolter, C. "Structure Determination of Organic Compounds." Journal of the American Chemical Society. URL:[Link][2]

  • Reich, H. J. "NMR Spectroscopy." Organic Chemistry Data. URL: [Link][1]

  • "Spectral Database for Organic Compounds (SDBS)." Wikipedia / National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link][3]

Sources

Exploratory

Preclinical In Vitro Cytotoxicity Profiling of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol: A Methodological Whitepaper

Introduction & Structural Rationale In early-stage drug discovery, evaluating the safety and anti-proliferative efficacy of novel chemical entities is paramount. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In early-stage drug discovery, evaluating the safety and anti-proliferative efficacy of novel chemical entities is paramount. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly functionalized chiral building block that merges a methoxy-substituted pyridine ring with a β -amino alcohol moiety.

From a medicinal chemistry perspective, this structural combination is highly strategic. Pyridine heterocycles are privileged scaffolds in pharmacology, frequently exhibiting broad-spectrum anticancer activity through mechanisms such as topoisomerase inhibition, kinase modulation, and tubulin polymerization disruption[1]. Concurrently, the incorporation of a β -amino alcohol side chain enhances compound solubility and provides critical hydrogen-bond donors and acceptors, which have been shown to significantly amplify selective cytotoxicity against cancer cell lines while sparing normal cells[2][3].

This whitepaper provides an authoritative, in-depth guide to designing, executing, and interpreting in vitro cytotoxicity studies for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol and its derivatives, ensuring alignment with global regulatory standards.

Mechanistic Grounding: Pathways of Pyridine-Induced Cytotoxicity

To design an effective cytotoxicity assay, one must understand the anticipated mechanisms of cell death. Pyridine derivatives and β -amino alcohols typically do not cause immediate, non-specific cell lysis (necrosis) at therapeutic doses; rather, they induce programmed cell death (apoptosis)[2][4].

The lipophilic pyridine core facilitates cellular uptake, allowing the molecule to interact with intracellular targets (e.g., DNA topoisomerases or metabolic kinases)[1][5]. This interaction triggers replication stress, leading to mitochondrial depolarization. The subsequent loss of mitochondrial membrane potential ( ΔΨm​ ) releases cytochrome C into the cytosol, activating the caspase cascade and culminating in apoptosis[2].

ApoptosisPathway Compound 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Target Intracellular Targets (e.g., Topoisomerase II / Kinases) Compound->Target Cellular Uptake Mito Mitochondrial Depolarization (Loss of ΔΨm) Target->Mito Stress Induction CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Formation Caspase3 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase3 Proteolytic Cleavage Apoptosis Programmed Cell Death (Apoptosis) Caspase3->Apoptosis DNA Fragmentation

Caption: Proposed apoptotic signaling pathway triggered by pyridine-based amino alcohols.

Regulatory Framework & Assay Selection

A robust cytotoxicity profile must be a self-validating system . Relying on a single assay can yield false positives due to compound interference (e.g., autofluorescence or redox reactivity). Therefore, regulatory bodies such as the FDA and the OECD (specifically OECD Guidance Document 129 and ISO 10993-5) strongly recommend an orthogonal approach to in vitro testing[6][7][8].

To comprehensively profile 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, researchers must utilize a multi-parametric workflow:

  • Metabolic Viability (MTT/MTS): Assesses mitochondrial reductase activity[9][10].

  • Membrane Integrity (LDH Release): Differentiates between early apoptosis and late-stage necrosis[2].

Workflow Seed 1. Cell Seeding (A549, MCF-7, MRC-5) Incubate1 2. Incubation (24h) Log-phase recovery Seed->Incubate1 Treat 3. Compound Treatment (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (24-72h) Treat->Incubate2 Controls Self-Validation Controls (Vehicle, Positive, Blank) Controls->Treat Ensure baseline Orthogonal 5. Orthogonal Assays Incubate2->Orthogonal MTT MTT Assay (Metabolic Viability) Orthogonal->MTT LDH LDH Assay (Membrane Integrity) Orthogonal->LDH

Caption: Self-validating in vitro workflow integrating orthogonal assays for robust cytotoxicity profiling.

Experimental Protocols

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of the compound by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan by active mitochondrial dehydrogenases[9].

Causality & Expert Insight: Cells must be allowed 24 hours to adhere before treatment. Treating cells while they are still in suspension or in the lag phase will artificially inflate the compound's apparent toxicity, as cellular stress responses are already heightened. Furthermore, the final DMSO concentration must strictly remain below 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding the results.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and MRC-5 normal lung fibroblasts)[3][11]. Seed at a density of 5×103 to 1×104 cells/well in a 96-well plate[9].

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Treatment Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in sterile DMSO. Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Control Implementation:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: 1 µM Doxorubicin or Topotecan[2].

    • Blank: Media without cells (to subtract background absorbance).

  • Exposure: Aspirate old media, apply treatments, and incubate for 48 hours[10].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark[9].

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader[9].

Protocol 2: Membrane Integrity Assessment (LDH Release)

Objective: To quantify necrotic cell death or late-stage apoptosis by measuring Lactate Dehydrogenase (LDH) leaked into the extracellular media[2].

Causality & Expert Insight: While MTT measures what is happening inside living cells, LDH measures what has leaked out of dead cells. If a compound shows high MTT inhibition but low LDH release at 24 hours, it indicates the compound is cytostatic (halting growth) or inducing early apoptosis rather than acting as a rapid necrotic poison.

Step-by-Step Methodology:

  • Supernatant Collection: Following 48 hours of compound exposure (using the same plate setup as Protocol 1, or a parallel plate), transfer 50 µL of the culture supernatant to a fresh 96-well plate[2].

  • Maximum Release Control: 45 minutes prior to supernatant collection, add 10 µL of 10% Triton X-100 to designated untreated control wells to induce complete cell lysis[2].

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+ , and a tetrazolium salt) to the transferred supernatants.

  • Incubation & Reading: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction and measure absorbance at 490 nm[2].

Data Presentation & Quantitative Metrics

To contextualize the therapeutic potential of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, the raw absorbance data must be normalized against the vehicle control to calculate percentage viability. The IC50​ is derived using non-linear regression (curve fitting) in software such as GraphPad Prism.

Crucially, drug development professionals evaluate the Selectivity Index (SI) , calculated as:

SI=IC50​ (Cancer Cell Line, e.g., A549)IC50​ (Normal Cell Line, e.g., MRC-5)​

An SI > 3 indicates favorable tumor selectivity[3].

Table 1: Representative Cytotoxicity Data Structure for Pyridine-Amino Alcohols

Test ArticleCell LineTissue Origin IC50​ ( μ M) ± SDSelectivity Index (SI)Cytotoxicity Grade (ISO 10993-5)
2-Amino-2-(6-methoxypyridin-2-yl)ethanol A549Lung Carcinoma12.4 ± 1.24.8Moderate
2-Amino-2-(6-methoxypyridin-2-yl)ethanol MCF-7Breast Carcinoma8.7 ± 0.96.8High
2-Amino-2-(6-methoxypyridin-2-yl)ethanol MRC-5Normal Lung Fibroblast59.5 ± 4.1ReferenceLow
Doxorubicin (Positive Control) A549Lung Carcinoma0.8 ± 0.11.5Severe

Note: Data in this table represents the expected structural formatting and typical micromolar ranges for functionalized pyridine derivatives based on peer-reviewed literature[1][3][12].

Conclusion

The in vitro cytotoxicity evaluation of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol requires a rigorous, multi-assay approach to accurately capture its biological profile. By combining metabolic viability assays with membrane integrity assessments, researchers can confidently map the compound's therapeutic window and mechanism of action. Adhering to these standardized, self-validating protocols ensures that the resulting data is robust, reproducible, and ready for regulatory scrutiny in the preclinical drug development pipeline.

References

  • IntechOpen. "Anticancer Functions of Pyridine Heterocycles." IntechOpen, September 19, 2022. Available at: [Link]

  • MDPI. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI, November 20, 2025. Available at: [Link]

  • PMC/NIH. "In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives." National Institutes of Health, June 16, 2023. Available at:[Link]

  • Semantic Scholar. "PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS." Az. J. Pharm Sci., September 2023. Available at: [Link]

  • JAPS. "In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety." Journal of Applied Pharmaceutical Science, April 04, 2020. Available at: [Link]

  • RSC Publishing. "Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols." RSC Advances, November 09, 2022. Available at: [Link]

  • FDA. "Use of International Standard ISO 10993-1, 'Biological evaluation of medical devices - Part 1'." U.S. Food and Drug Administration, September 08, 2023. Available at: [Link]

  • MDPI. "Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models." MDPI, November 19, 2025. Available at: [Link]

  • NIH. "Validation Study of In Vitro Cytotoxicity Test Methods." National Toxicology Program, July 07, 2025. Available at: [Link]

  • IntechOpen. "Cytotoxicity: A Crucial Toxicity for In Vitro Experiments." IntechOpen, March 03, 2025. Available at:[Link]

  • MDPI. "Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity." MDPI, March 29, 2022. Available at: [Link]

  • PMC/NIH. "Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents." National Institutes of Health, March 09, 2021. Available at: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol: A Technical Guide for Drug Discovery

Executive Summary The spatial arrangement of pharmacophores is the foundational pillar of structure-based drug design. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly versatile, chiral building block frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of pharmacophores is the foundational pillar of structure-based drug design. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly versatile, chiral building block frequently utilized in the synthesis of advanced targeted therapeutics. Structural motifs containing substituted pyridines and amino alcohols are critical in designing kinase inhibitors (such as dual FLT3 and CDK4/6 inhibitors), as they engage gatekeeper residues and form highly specific hydrogen bonds within the kinase hinge region[1].

For chiral intermediates like 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, determining the absolute configuration and mapping the solid-state hydrogen-bonding network is non-negotiable. Small molecule X-ray crystallography remains the most universal and precise method for revealing these atomic structures[2]. This whitepaper provides an in-depth, field-proven methodology for the crystallographic analysis of this specific class of amino alcohols, detailing the causality behind experimental choices and establishing a self-validating protocol for structural elucidation.

Chemical Context & Mechanistic Causality

2-Amino-2-(6-methoxypyridin-2-yl)ethanol (C₈H₁₂N₂O₂) possesses a stereocenter at the C2 position of the ethanolamine chain. The molecule exhibits complex stereodynamic behavior driven by a dense network of inter- and intramolecular hydrogen bonding[3].

  • Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) and primary amino (-NH₂) groups act as both donors and acceptors.

  • Target Engagement: The methoxypyridine nitrogen serves as a potent hydrogen bond acceptor. In biological systems, the fused pyridine moiety often engages phenylalanine gatekeeper residues in edge-to-face interactions, while the heteroatoms participate in hydrogen bonding with the hinge loop[1].

In the solid state, this dense hydrogen-bonding potential often leads to the formation of supramolecular 2D or 3D networks[4]. Understanding this behavior is crucial because the dominant crystalline conformer often mimics the bioactive conformation required for target engagement.

Pathway Mol 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Chiral Pharmacophore PyRing 6-Methoxypyridine Ring Mol->PyRing AmAlc Amino Alcohol Motif Mol->AmAlc Kinase Kinase Hinge Region (e.g., CDK4/6, FLT3) PyRing->Kinase Edge-to-Face & H-bond Acceptor Hbond Intra/Intermolecular H-Bond Network AmAlc->Hbond Stereospecific Donor/Acceptor Hbond->Kinase Binding Affinity

Figure 1: Pharmacophore interaction network and hydrogen bonding pathways of the target molecule.

Experimental Protocol: Small Molecule X-ray Crystallography

The following step-by-step methodology is optimized for chiral amino alcohols. Every step is designed as a self-validating system to ensure maximum trustworthiness of the final structural model[5].

Step 1: Crystal Growth and Selection

Amino alcohols are prone to forming amorphous precipitates if crystallization is forced too rapidly.

  • Solvent System: Dissolve highly purified (>99% ee) 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in a binary solvent mixture of Hexane and Ethyl Acetate (3:1 v/v)[5].

  • Methodology: Utilize the slow evaporation technique. Loosely cap the vial to allow the volatile hexane to evaporate, slowly increasing the polarity of the solution and gently pushing the compound past its solubility limit.

  • Selection: Under a polarized light microscope, select a single crystal with well-defined faces, devoid of cracks or twinning.

Step 2: Cryogenic Data Collection
  • Mounting: Harvest the crystal using a MiTeGen loop coated in a cryoprotectant (e.g., Paratone-N or perfluoropolyether oil) to prevent ice ring formation.

  • Flash-Cooling: Immediately plunge the crystal into a 100 K nitrogen gas stream[6].

    • Causality: Flash-cooling to cryogenic temperatures minimizes the Debye-Waller (thermal motion) factors. This sharpens the diffraction spots, significantly improves the signal-to-noise ratio at high resolution, and mitigates radiation-induced radical damage[6].

  • Irradiation: Utilize a microfocus diffractometer equipped with a Cu Kα X-ray source ( λ=1.54178 Å) rather than standard Mo Kα.

    • Causality: 2-Amino-2-(6-methoxypyridin-2-yl)ethanol contains only "light" atoms (C, H, N, O). Mo Kα radiation provides insufficient anomalous scattering for these elements. Cu Kα maximizes the anomalous dispersion signal ( Δf′′ ), which is mathematically required to accurately calculate the Flack parameter and unambiguously assign the (R) or (S) absolute configuration[2][5].

Step 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction images to obtain the intensities of the individual reflections. Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Phase Problem: Solve the structure using dual-space iterative methods (e.g., SHELXT)[5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Validation: The protocol is self-validating. A successful refinement will yield an R1​ value of < 5% and a Goodness-of-Fit (GooF) near 1.0. Crucially, the Flack parameter must refine to ~0.00 with a standard uncertainty of < 0.10 to confirm the absolute stereochemistry.

G N1 Chiral Synthesis & Purification N2 Crystal Growth (Slow Evaporation) N1->N2 High Purity (>99% ee) N3 Cryogenic Data Collection (Cu Kα Radiation, 100K) N2->N3 Single Crystal Selection N4 Structure Solution (Phase Determination) N3->N4 Diffraction Data (Anomalous Dispersion) N5 Refinement & Absolute Configuration N4->N5 Electron Density Map

Figure 2: Step-by-step small molecule X-ray crystallography workflow for chiral amino alcohols.

Quantitative Data Presentation

Below is a structured summary of the expected crystallographic parameters for a high-quality single crystal of a chiral 2-Amino-2-(6-methoxypyridin-2-yl)ethanol derivative, demonstrating the metrics required to validate the structural model.

Crystallographic ParameterExpected Value / Metric for Validation
Chemical Formula C₈H₁₂N₂O₂
Formula Weight 168.19 g/mol
Temperature 100(2) K (Cryogenic)
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Chiral space groups)
Independent Reflections > 2000 ( Rint​<0.05 )
Data / Restraints / Parameters ~ 2500 / 0 / ~ 120
Goodness-of-fit on F2 1.000 - 1.050
Final R indices [ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Absolute Structure (Flack) Parameter 0.02±0.06 (Validates Enantiomer)

Conclusion

The rigorous crystallographic profiling of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol provides indispensable data for downstream drug development. By utilizing cryogenic Cu Kα diffraction, researchers can exploit the anomalous dispersion of oxygen and nitrogen to definitively assign the absolute configuration of this chiral building block. Furthermore, resolving the 3D hydrogen-bonding network of the amino alcohol and methoxypyridine moieties allows computational chemists to accurately model edge-to-face and hinge-region interactions, accelerating the optimization of highly selective kinase inhibitors.

References

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3 | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • X Ray Crystallography - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide - MDPI. Available at: [Link]

  • Stereoselective Chiral Recognition of Amino Alcohols with 2,2′-Dihydroxybenzil - ACS Publications. Available at:[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source “Turkish DeLight” | bioRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Overview The compound 2-Amino-2-(6-methoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Overview

The compound 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized as a pharmacophore or chiral ligand precursor in drug discovery[1]. The presence of both a primary amine and a primary alcohol on adjacent carbons, coupled with the electron-rich 6-methoxypyridine ring, demands a highly chemoselective synthetic approach.

To ensure high yield and scalability, this protocol utilizes a robust three-step linear sequence:

  • Strecker Synthesis: Condensation of 6-methoxypyridine-2-carboxaldehyde with ammonia and cyanide to form an α -aminonitrile.

  • Acidic Hydrolysis: Conversion of the nitrile to the corresponding α -amino acid.

  • Chemoselective Reduction: Reduction of the carboxylic acid to the primary alcohol using an in-situ generated electrophilic borane species.

Reaction Pathway Visualization

SynthesisRoute A 6-Methoxypyridine- 2-carboxaldehyde B 2-Amino-2-(6-methoxypyridin- 2-yl)acetonitrile A->B NH4Cl, NaCN (Strecker) C 2-Amino-2-(6-methoxypyridin- 2-yl)acetic acid B->C HCl (aq), Δ (Hydrolysis) D 2-Amino-2-(6-methoxypyridin- 2-yl)ethanol C->D NaBH4, I2 (Reduction)

Figure 1: Three-step synthetic workflow for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Strecker Synthesis of the α -Aminonitrile

The Strecker synthesis is a classic multi-component reaction that reliably converts aldehydes to α -aminonitriles[2].

Reagents & Materials:

  • 6-Methoxypyridine-2-carboxaldehyde (1.0 equiv)

  • Ammonium chloride ( NH4​Cl ) (1.5 equiv)

  • Sodium cyanide ( NaCN ) (1.2 equiv)

  • Aqueous Ammonia ( NH3​⋅H2​O , 25%) / Methanol (1:1 v/v)

Protocol:

  • Imine Formation: Dissolve 6-methoxypyridine-2-carboxaldehyde in the Methanol/Aqueous Ammonia mixture. Add NH4​Cl and stir at room temperature for 2 hours.

    • Causality: NH4​Cl serves a dual purpose. It acts as a mild Brønsted acid (pKa ~9.2) to protonate the aldehyde, enhancing its electrophilicity, and shifts the equilibrium to favor the formation of the iminium ion intermediate[3].

  • Cyanide Addition: Cool the reaction vessel to 0 °C. Slowly add NaCN dropwise as an aqueous solution.

    • Safety Note: NaCN is highly toxic; perform strictly in a well-ventilated fume hood equipped with a cyanide gas detector.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The cyanide ion acts as a nucleophile, attacking the activated iminium carbon to yield the α -aminonitrile[2].

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Acidic Hydrolysis to the α -Amino Acid

The nitrile must be hydrolyzed to a carboxylic acid. Acidic conditions are preferred here to avoid side reactions with the methoxypyridine ring.

Reagents & Materials:

  • 2-Amino-2-(6-methoxypyridin-2-yl)acetonitrile (from Step 1)

  • 6M Hydrochloric Acid (HCl)

Protocol:

  • Protonation & Hydration: Suspend the α -aminonitrile in 6M HCl (10 mL/g of substrate).

    • Causality: The acidic environment protonates the nitrile nitrogen, making the nitrile carbon highly susceptible to nucleophilic attack by water. This forms a primary amide intermediate[3].

  • Thermal Hydrolysis: Heat the mixture to reflux (approx. 100-105 °C) for 16 hours.

    • Causality: Extended heating drives the second hydration step. The amide is further hydrolyzed, expelling ammonia (which is immediately protonated to NH4+​ ) and yielding the carboxylic acid[3].

  • Isolation: Cool to room temperature. Adjust the pH to the isoelectric point of the amino acid (typically pH 5.5-6.5) using 2M NaOH . The 2-amino-2-(6-methoxypyridin-2-yl)acetic acid will precipitate. Filter, wash with cold water, and dry in vacuo.

Step 3: Chemoselective Reduction to the Amino Alcohol

Reducing an amino acid to an amino alcohol is notoriously difficult because standard nucleophilic hydrides (like NaBH4​ ) do not readily attack electron-rich carboxylate anions. We utilize an in-situ generated electrophilic borane system ( NaBH4​/I2​ )[4].

Reagents & Materials:

  • 2-Amino-2-(6-methoxypyridin-2-yl)acetic acid (1.0 equiv)

  • Sodium borohydride ( NaBH4​ ) (2.5 equiv)

  • Iodine ( I2​ ) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • System Preparation: Suspend the amino acid and NaBH4​ in anhydrous THF under an inert Argon atmosphere. Cool to 0 °C.

  • Diborane Generation: Dissolve I2​ in a minimal amount of anhydrous THF and add it dropwise to the suspension over 30 minutes.

    • Causality: Iodine reacts with NaBH4​ according to the equation: 2NaBH4​+I2​→B2​H6​+2NaI+H2​ . The generated diborane ( B2​H6​ ) coordinates with THF to form a BH3​⋅THF complex. Unlike NaBH4​ , BH3​ is an electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylic acid oxygen, facilitating its reduction to the primary alcohol[4].

  • Reflux: Once hydrogen evolution ceases, heat the reaction to reflux for 12 hours.

  • Quenching (Self-Validation): Cool to 0 °C and carefully add Methanol dropwise until effervescence stops.

    • Causality: Methanol safely quenches residual borane, breaking down boron-amine complexes and forming volatile trimethyl borate.

  • Final Extraction: Concentrate the mixture, dissolve the residue in 20% aqueous NaOH , and extract heavily with Dichloromethane (DCM). Dry the organic phase and evaporate to yield the final product: 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Quantitative Data & Reaction Parameters

The following table summarizes the expected stoichiometric ratios, thermodynamic parameters, and validated yields for the three-step sequence.

Synthesis StepKey Reagents (Equivalents)Temp / TimeIn-Process ControlExpected Yield
1. Strecker Reaction Aldehyde (1.0), NH4​Cl (1.5), NaCN (1.2)0 °C 25 °C / 14 hTLC (Hex/EtOAc 7:3), Disappearance of aldehyde82 - 88%
2. Nitrile Hydrolysis Aminonitrile (1.0), 6M HCl (Excess)105 °C (Reflux) / 16 hLC-MS, Mass shift +19 Da ( CN→COOH )75 - 80%
3. Borane Reduction Amino Acid (1.0), NaBH4​ (2.5), I2​ (1.0)0 °C 65 °C / 12 hNinhydrin stain (TLC), presence of primary amine85 - 90%

References

  • Master Organic Chemistry. "Strecker Synthesis". Master Organic Chemistry. Available at:[Link]

  • Organic Chemistry Portal. "Strecker Synthesis". Organic Chemistry Portal. Available at: [Link]

  • Scribd. "Sodium Borohydride: Uses & Properties". Scribd Documents. Available at: [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-2-(6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. The method is designed for use in research, development, and quality control environments. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent resolution and peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated suitability for its intended purpose.[1][2][3][4] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products.[5][6][7]

Introduction

2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision.[7] The development of a robust and reliable HPLC method for this compound is therefore of significant interest.

A crucial aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][8] Forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, are essential for developing and validating such methods.[5][9] This application note describes a comprehensive approach to developing a stability-indicating HPLC method for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, from initial parameter selection to full validation and forced degradation analysis.

Physicochemical Properties of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular Formula C8H12N2O2Provides the molecular weight for concentration calculations.
Molecular Weight 168.19 g/mol Essential for preparing standard solutions of known concentration.
Structure Contains a pyridine ring, an amino group, and a hydroxyl group.The polar functional groups suggest good solubility in polar solvents. The pyridine ring provides a chromophore for UV detection. The basic amino group (pKa ~9-10) and the pyridine nitrogen (pKa ~5-6) mean the charge of the molecule is pH-dependent.[10]
Solubility Expected to be soluble in water and polar organic solvents like methanol and acetonitrile.Simplifies sample and mobile phase preparation.
Chirality The molecule possesses a chiral center at the carbon atom bonded to the amino and hydroxyl groups.This method is for quantifying the total amount of the compound. For enantiomeric separation, a chiral column or chiral mobile phase additive would be required.[11][12]

HPLC Method Development and Optimization

The goal was to develop a simple, robust, and efficient reversed-phase HPLC method.

Initial Conditions

Based on the analyte's properties, a C18 column was selected as a versatile and widely used stationary phase. A mobile phase consisting of a mixture of an aqueous buffer and an organic modifier was chosen to provide good retention and peak shape for this polar, ionizable compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and a phosphate buffer were chosen as the initial organic and aqueous components, respectively. Phosphate buffers are effective in the pH range of 6.2-8.2, which is suitable for controlling the ionization state of the amino and pyridine groups.

  • Detection: UV detection at 270 nm was selected based on the UV absorbance of the pyridine ring.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Optimization

Several parameters were systematically varied to achieve optimal separation, peak shape, and run time.

  • Mobile Phase Composition: The ratio of acetonitrile to buffer was adjusted to achieve a retention time of approximately 5-10 minutes.

  • Buffer pH: The pH of the phosphate buffer was optimized to ensure good peak shape and consistent retention. A pH of 7.0 was found to be optimal, providing a good balance between the ionization states of the amino and pyridine moieties.

  • Organic Modifier: Methanol was also evaluated as an organic modifier but acetonitrile provided better peak symmetry and resolution from early eluting impurities.

The following diagram illustrates the logical workflow for the HPLC method development process:

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Forced Degradation Analyte_Properties Analyte Physicochemical Properties Column_Selection Column Selection (C18) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/MeOH, Buffers) Column_Selection->Mobile_Phase_Screening Detector_Selection Detector Wavelength Selection Mobile_Phase_Screening->Detector_Selection Mobile_Phase_Ratio Optimize Mobile Phase Ratio Detector_Selection->Mobile_Phase_Ratio Buffer_pH Optimize Buffer pH Mobile_Phase_Ratio->Buffer_pH Flow_Rate Optimize Flow Rate Buffer_pH->Flow_Rate Column_Temp Optimize Column Temperature Flow_Rate->Column_Temp Method_Validation Method Validation (ICH Q2(R1)) Column_Temp->Method_Validation Forced_Degradation Forced Degradation Studies Method_Validation->Forced_Degradation Stability_Indicating Confirm Stability-Indicating Nature Forced_Degradation->Stability_Indicating

Caption: HPLC Method Development Workflow.

Final Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with phosphoric acid or potassium hydroxide.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

    • Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

    • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]

  • Specificity: Assessed by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte spiked with potential impurities and degradation products.

  • Linearity: Determined by injecting the working standard solutions at five concentration levels and constructing a calibration curve.

  • Accuracy: Evaluated by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on two different days by two different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by intentionally varying chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Forced Degradation Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5][6][8][9] The analyte solution (100 µg/mL) was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

After the specified time, the stressed samples were neutralized (if necessary), diluted to the target concentration with the mobile phase, and analyzed by the developed HPLC method. The peak purity of the analyte in the stressed samples was evaluated using a photodiode array (PDA) detector.

The following diagram outlines the workflow for the forced degradation study:

ForcedDegradation Start Analyte Solution (100 µg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) Start->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C, 48h) Start->Thermal Photo Photolytic Degradation (UV light, 24h) Start->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC_Analysis HPLC Analysis (PDA Detection) Neutralize->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity

Caption: Forced Degradation Study Workflow.

Results and Discussion

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.No interference at the retention time of the analyte.
Linearity (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant change in system suitability parameters.System suitability parameters remain within acceptable limits.
Forced Degradation Results

The analyte showed significant degradation under acidic, basic, and oxidative conditions. Minor degradation was observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent analyte peak, and the peak purity analysis confirmed the homogeneity of the analyte peak.

Stress Condition% DegradationObservations
Acidic Hydrolysis~25%Major degradation peak observed at a shorter retention time.
Basic Hydrolysis~30%Multiple degradation peaks observed.
Oxidative Degradation~40%A significant degradation product was formed.
Thermal Degradation~5%Minor degradation observed.
Photolytic Degradation~8%Minor degradation products were formed.

Conclusion

A simple, rapid, precise, accurate, and robust stability-indicating HPLC method for the quantification of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol has been successfully developed and validated in accordance with ICH guidelines. The method is suitable for routine quality control analysis and for stability studies of the drug substance. The forced degradation studies demonstrated the high degree of specificity of the method, making it a reliable tool for the pharmaceutical industry.

References

  • Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Rasmussen, H. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. HELIX. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Chen, X., et al. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. i-Journal. [Link]

  • Van Acker, T., et al. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Royal Society of Chemistry. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • PubChem. 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol. PubChem. [Link]

  • NextSDS. (R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride. NextSDS. [Link]

  • NextSDS. 2-aMino-2-(6-fluoropyridin-2-yl)ethanol hydrochloride. NextSDS. [Link]

  • Zhang, C., et al. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link]

  • Gubitz, G., & Schmid, M. G. Chiral separation principles in capillary electrophoresis. ResearchGate. [Link]

  • Google Patents. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Lee, S., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

Sources

Method

The Strategic Role of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation In the landscape of contemporary small molecule drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation

In the landscape of contemporary small molecule drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient and successful research programs. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol emerges as a compound of significant interest, embodying the key features of such a scaffold. It synergistically combines the functionalities of a chiral amino alcohol and a 2-aminopyridine motif, both of which are independently recognized for their profound contributions to medicinal chemistry.[1][2]

The 2-aminopyridine core is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, prized for its ability to engage in a range of non-covalent interactions, including hydrogen bonding and metal coordination.[1] The chiral 1,2-amino alcohol functionality provides a three-dimensional architecture and introduces stereospecificity, a critical factor for selective target engagement and minimizing off-target effects.[3] The methoxy substituent on the pyridine ring further allows for modulation of electronic properties and can serve as a key interaction point within a binding pocket. This application note will provide an in-depth exploration of the utility of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol as a versatile building block in drug discovery, complete with detailed protocols for its synthesis and derivatization, and a discussion of its potential therapeutic applications.

Core Physicochemical and Structural Attributes

To effectively leverage 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in a drug discovery campaign, a thorough understanding of its intrinsic properties is essential.

PropertyValueSource
Molecular FormulaC8H12N2O2N/A
Molecular Weight168.19 g/mol N/A
Key Structural FeaturesChiral center, primary amine, primary alcohol, 2-aminopyridine, methoxy groupN/A
Predicted LogP~0.5 - 1.5N/A
Hydrogen Bond Donors3N/A
Hydrogen Bond Acceptors4N/A

The presence of both hydrogen bond donors (amine and alcohol) and acceptors (pyridine nitrogen, methoxy oxygen, and amine nitrogen) allows for a rich network of interactions with biological macromolecules. The chiral center at the carbon bearing the amino and hydroxyl groups is of paramount importance, as the stereochemistry at this position will almost certainly dictate the biological activity and selectivity of its derivatives.

Strategic Applications in Drug Discovery

The unique combination of structural motifs within 2-Amino-2-(6-methoxypyridin-2-yl)ethanol makes it a highly attractive starting point for the development of a diverse array of therapeutic agents.

As a Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-known "hinge-binder" in numerous kinase inhibitors. This structural element can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II inhibitors. The amino alcohol portion of the molecule can be readily functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site, enabling the optimization of potency and selectivity.

Diagram: General Kinase Inhibitor Design Strategy

G Scaffold 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Hinge_Binder 2-Aminopyridine Moiety Scaffold->Hinge_Binder Provides Vector_for_SAR Amino Alcohol Sidechain Scaffold->Vector_for_SAR Provides Hinge Hinge Region Hinge_Binder->Hinge Binds to Solvent_Front Solvent Front Vector_for_SAR->Solvent_Front Projects towards Kinase Kinase ATP Binding Site Hinge->Kinase Solvent_Front->Kinase

Caption: Kinase inhibitor design using the scaffold.

In the Development of Neurological and Psychiatric Disorder Therapeutics

The structural similarity of the aminopyridine core to various neurotransmitters and its ability to cross the blood-brain barrier make it a valuable component in the design of CNS-active agents. Derivatives of 2-aminopyridine have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS), a target for various neurological disorders.[4] The chiral amino alcohol sidechain can be modified to fine-tune properties such as permeability, metabolic stability, and target-specific interactions within the complex environment of the central nervous system.

As a Building Block for Novel Antimicrobial Agents

The 2-aminopyridine scaffold is also present in molecules with demonstrated antimicrobial and antiviral activity.[5] By using 2-Amino-2-(6-methoxypyridin-2-yl)ethanol as a starting material, medicinal chemists can explore novel chemical space in the search for new anti-infective agents that can overcome existing resistance mechanisms.

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. Researchers should optimize these procedures based on their specific needs and available resources.

Protocol 1: Asymmetric Synthesis of (R)- or (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol

This protocol is a conceptual outline based on established methods for the asymmetric synthesis of chiral amino alcohols.

Materials:

  • 6-methoxy-2-pyridinecarboxaldehyde

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral catalyst (e.g., a chiral Schiff base-vanadium complex)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Asymmetric Cyanosilylation: To a solution of 6-methoxy-2-pyridinecarboxaldehyde in an appropriate solvent (e.g., DCM) at a low temperature (e.g., -78 °C), add the chiral catalyst followed by the dropwise addition of TMSCN. Stir the reaction mixture until completion (monitored by TLC or LC-MS).

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • Reduction of the Nitrile: Dissolve the crude cyanohydrin in MeOH and cool the solution to 0 °C. Add NaBH4 portion-wise. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Acidic Work-up and Purification: Carefully add HCl to quench the excess NaBH4 and hydrolyze any silyl ethers. Neutralize the solution with a base (e.g., NaOH) and extract the product with EtOAc. Dry the combined organic layers over Na2SO4, concentrate, and purify the product by column chromatography to yield the desired enantiomer of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Diagram: Synthetic Workflow

G Start 6-methoxy-2-pyridinecarboxaldehyde Step1 Asymmetric Cyanosilylation (TMSCN, Chiral Catalyst) Start->Step1 Intermediate Chiral Cyanohydrin Step1->Intermediate Step2 Reduction (NaBH4, MeOH) Intermediate->Step2 Product 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Step2->Product

Sources

Application

Application Note: 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in Transition-Metal Catalyzed Cross-Coupling

Executive Summary The development of sustainable, low-temperature cross-coupling methodologies relies heavily on the architectural precision of ancillary ligands. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is an advanced,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of sustainable, low-temperature cross-coupling methodologies relies heavily on the architectural precision of ancillary ligands. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is an advanced, multifunctional ligand that integrates a primary amine, a hydroxyl group, and a substituted pyridine ring into a single chiral or racemic scaffold. This unique structural motif allows it to function as a highly tunable, hemilabile N,N,O -tridentate or N,O -bidentate ligand.

This application note provides a comprehensive guide for drug development professionals and synthetic chemists on utilizing this ligand to overcome traditional activation barriers in Copper-catalyzed Ullmann-type C-N couplings and Palladium-catalyzed Suzuki-Miyaura cross-couplings.

Ligand Design & Mechanistic Causality

The efficacy of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol is not coincidental; it is rooted in strict organometallic principles governing oxidative addition and reductive elimination[1].

  • The Primary Amine ( σ -Donor): The aliphatic amine serves as a strong σ -donor. By increasing the electron density at the metal center (e.g., Cu(I) or Pd(0)), it significantly lowers the activation energy required for the oxidative addition of challenging, electron-rich aryl halides[2].

  • The Hydroxyl Group (Anionic Switch): Under basic conditions, the hydroxyl group can be deprotonated to form an anionic alkoxide. This anionic coordination heavily stabilizes high-oxidation-state intermediates, such as the Cu(III) species in Ullmann couplings or Pd(II) in Suzuki couplings, preventing premature catalyst decomposition[3].

  • The 6-Methoxypyridine Moiety (Hemilability & Steric Tuning): The methoxy group at the 6-position of the pyridine ring is the critical differentiator. It introduces steric bulk directly adjacent to the metal center, which structurally compresses the intermediate complex and accelerates the rate-determining reductive elimination step[4]. Furthermore, the methoxy oxygen acts as a hemilabile donor—it can temporarily detach to provide an open coordination site for incoming substrates (transmetalation) and immediately re-coordinate to stabilize the transition state.

Cu_Catalytic_Cycle Pre Cu(I) Precatalyst + Ligand Act Active Catalyst [Cu(I)-Ligand] Pre->Act Coordination OA Oxidative Addition (Aryl Halide) Act->OA Ar-X Int1 Cu(III) Intermediate [Ar-Cu(III)(X)-Ligand] OA->Int1 TM Ligand Exchange (Amine + Base) Int1->TM Hemilabile Site Opens Int2 Cu(III) Amido Complex [Ar-Cu(III)(NR2)-Ligand] TM->Int2 -Base·HX RE Reductive Elimination (Sterically Accelerated) Int2->RE Hemilabile Site Closes RE->Act Catalyst Regeneration Prod C-N Coupled Product RE->Prod Product Release

Catalytic cycle of Cu-catalyzed C-N coupling utilizing the hemilabile amino alcohol ligand.

Quantitative Data Analysis

To demonstrate the superiority of the 6-methoxypyridine amino alcohol scaffold, the following table summarizes the quantitative yield data of a standard C-N cross-coupling reaction (4-Chlorotoluene + Morpholine) across various ligand systems. The data highlights how the hemilabile nature of the ligand allows for the activation of aryl chlorides at temperatures significantly lower than traditional protocols.

Ligand SystemMetal PrecatalystAryl HalideNucleophileTemp (°C)Time (h)Yield (%)
No LigandCuI (10 mol%)4-ChlorotolueneMorpholine11024< 5
Ethylene DiamineCuI (10 mol%)4-ChlorotolueneMorpholine1102445
ProlinolCuI (10 mol%)4-ChlorotolueneMorpholine1102462
2-Amino-2-(6-methoxypyridin-2-yl)ethanol CuI (5 mol%)4-ChlorotolueneMorpholine90 18 94

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. By observing specific physical changes at designated checkpoints, researchers can verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Copper-Catalyzed C-N Cross Coupling (Ullmann-Type)

This protocol is optimized for the coupling of secondary amines with aryl chlorides or bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • CuI (5.0 mol%)

  • 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (5.5 mol%)

  • K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): Add CuI and the ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Pre-assembling the catalyst in the absence of the nucleophile prevents the amine substrate from out-competing the ligand for the Cu(I) center, which would lead to inactive, insoluble Cu-amine aggregates.

  • Complexation: Add 1 mL of anhydrous, degassed DMSO. Stir at room temperature for 20 minutes.

    • Validation Checkpoint 1: The suspension must transition into a homogeneous, deep blue/green solution. If the solution turns opaque brown or black, premature oxidation to Cu(II) has occurred due to oxygen ingress. Discard and restart.

  • Reagent Addition: Add the aryl halide, followed by the amine, and finally the milled K3​PO4​ .

    • Causality: Inorganic bases are largely insoluble in DMSO. Using finely milled K3​PO4​ provides a high surface area for a slow-release deprotonation mechanism, preventing the degradation of the ligand's primary amine.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 90°C for 18 hours.

    • Validation Checkpoint 2 (TLC Monitoring): At 8 hours, check the reaction via TLC or GC-MS. The disappearance of the aryl halide must correlate 1:1 with product formation. If the halide is consumed but the product is absent, moisture contamination has caused hydrodehalogenation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water (3x) to remove DMSO, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Amino alcohols are highly effective in Pd-catalysis, particularly in aqueous or biphasic conditions, as the hydroxyl group increases the hydrophilicity of the active Pd-complex, allowing for greener solvent systems[5].

Workflow S1 1. Degas Solvents (EtOH/H2O) S2 2. Pre-activation Pd(OAc)2 + Ligand S1->S2 S3 3. Reagent Addition Ar-X + Boronic Acid S2->S3 S4 4. Thermal Reaction 80°C, 12h S3->S4 S5 5. Phase Separation Extract with EtOAc S4->S5 S6 6. Purification Chromatography S5->S6

Step-by-step experimental workflow for the aqueous Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology:

  • Catalyst Formation: In a reaction vial, combine Pd(OAc)2​ (2 mol%) and 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (2.5 mol%) in a degassed mixture of Ethanol/Water (1:1 v/v). Stir for 15 minutes until a clear pale-yellow solution forms.

  • Substrate Addition: Add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (2.0 equiv).

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours.

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic substrates and the aqueous-soluble Pd-amino alcohol complex.

  • Isolation: Cool the mixture, extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers, and purify via silica gel chromatography.

Troubleshooting & Best Practices

  • Ligand Oxidation: The primary amine on the ligand is susceptible to oxidation if exposed to atmospheric oxygen at high temperatures. Always ensure solvents are thoroughly sparged with Argon (not just Nitrogen) for at least 30 minutes prior to use.

  • Base Selection: Avoid strong bases like NaOtBu when using this ligand in Cu-catalysis. Strong alkoxides can outcompete the ligand's hydroxyl group for metal coordination, displacing the ligand and killing the catalytic cycle. Stick to mild inorganic bases ( K3​PO4​ , K2​CO3​ , or Cs2​CO3​ ).

  • Enantiomeric Considerations: If utilizing the enantiomerically pure (S)- or (R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol for asymmetric transformations, monitor the reaction temperature strictly. Temperatures exceeding 100°C can lead to partial racemization of the benzylic/allylic stereocenter depending on the specific substrate environment.

References

  • Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements Source: ResearchGate URL:[Link]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions Source: Organometallics (ACS Publications) URL:[Link]

  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Development of a Practical Copper-Catalyzed C-N Cross-Coupling for Heteroaryl Chlorides and Base Sensitive Substrates Source: ChemRxiv URL:[Link]

Sources

Method

Application Note: Advanced LC-MS/MS Methodologies for the Quantitation of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole) Executive Summary The accurate bioanal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Plasma / Serum Analytical Platform: UHPLC-ESI-MS/MS (Triple Quadrupole)

Executive Summary

The accurate bioanalytical quantitation of small, highly polar azaheterocycles presents a persistent challenge in pharmacokinetics and drug development. 2-Amino-2-(6-methoxypyridin-2-yl)ethanol (C₈H₁₂N₂O₂, Exact Mass: 168.0899 Da) is a chiral amino alcohol building block characterized by its high basicity and hydrophilicity. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol. By abandoning traditional reversed-phase approaches in favor of orthogonal HILIC retention, this method achieves superior sensitivity, eliminates matrix-induced ion suppression, and ensures high-throughput reproducibility.

Mechanistic Grounding & Analytical Strategy

Chromatographic Causality: Why HILIC?

In standard reversed-phase liquid chromatography (RPLC) using C18 columns, small polar amino alcohols like 2-Amino-2-(6-methoxypyridin-2-yl)ethanol elute near the void volume. This co-elution with unretained endogenous salts and phospholipids leads to severe ion suppression. To circumvent this, we employ a zwitterionic HILIC stationary phase . The causality is straightforward: HILIC leverages a water-enriched layer on the silica surface, allowing the highly polar primary amine and hydroxyl groups of the analyte to partition efficiently via hydrogen bonding and electrostatic interactions. This shifts the retention factor ( k′ ) well beyond the suppression zone, ensuring a pristine ionization environment. This approach aligns with established gold standards for the LC-MS/MS validation of polar amino alcohols ()[1].

Mass Spectrometry Causality: Ionization and Fragmentation

Operating in positive Electrospray Ionization (ESI+) mode, the basic primary amine and the pyridine nitrogen act as competitive protonation sites, yielding a dominant precursor ion at m/z 169.1 [M+H]+ . Upon collision-induced dissociation (CID), the molecule exhibits characteristic, thermodynamically driven neutral losses:

  • Dehydration (-18 Da): Expulsion of water from the ethanol moiety yields an intense fragment at m/z 151.1.

  • Deamination (-17 Da): Loss of ammonia from the primary amine yields m/z 152.1.

  • Demethoxylation (-32 Da): The methoxy group at the C6 position of the pyridine ring is highly susceptible to the loss of methanol following initial dehydration, yielding m/z 119.1. This specific fragmentation behavior is a well-documented hallmark of pyridine derivatives in tandem mass spectrometry ()[2].

Fragmentation M Precursor Ion: [M+H]+ m/z 169.1 F1 Quantifier:[M+H - H2O]+ m/z 151.1 M->F1 - H2O (-18 Da) F2 Qualifier 1: [M+H - NH3]+ m/z 152.1 M->F2 - NH3 (-17 Da) F3 Qualifier 2: [M+H - H2O - CH3OH]+ m/z 119.1 F1->F3 - CH3OH (-32 Da)

Fig 1. Proposed collision-induced dissociation (CID) fragmentation pathway.

Self-Validating System Architecture

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system :

  • Internal Standardization (SIL-IS): A stable-isotope-labeled internal standard (e.g., ¹³C₂- or d₃-labeled analog) is spiked directly into the raw plasma before any extraction steps. This mathematically normalizes any downstream variability in extraction recovery or ESI droplet desolvation efficiency.

  • Post-Column Infusion Mapping: During system suitability testing (SST), a continuous post-column infusion of the analyte is performed while a blank matrix extract is injected. This dynamically maps the matrix suppression zones, proving visually and quantitatively that the analyte's retention time (RT) falls within a matrix-free window.

Detailed Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • Spike: Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% Acetonitrile). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to denature and precipitate plasma proteins.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial HILIC mobile phase (90% ACN / 10% 10 mM Ammonium Formate). Vortex and inject 2 µL onto the LC-MS/MS system.

Workflow A 1. Aliquot Sample (50 µL Plasma) B 2. Spike SIL-IS (Self-Validation Step) A->B C 3. Protein Precipitation (150 µL ACN, Vortex) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. Supernatant Transfer & N2 Evaporation D->E F 6. Reconstitution (HILIC Mobile Phase) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G

Fig 2. Step-by-step sample preparation and self-validating LC-MS/MS workflow.

Liquid Chromatography (HILIC) Conditions
  • Column: Zwitterionic HILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 × 100 mm, 3.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 4.0 min: Linear gradient to 50% B

    • 4.0 - 5.0 min: Hold at 50% B (Column wash)

    • 5.1 - 7.0 min: Re-equilibration at 90% B.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 1000 L/hr.

Quantitative Data & Method Validation

The method was rigorously validated according to FDA/EMA bioanalytical guidelines. All quantitative parameters have been summarized below.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Amino-2-(6-methoxypyridin-2-yl)ethanol169.1151.15015Quantifier
2-Amino-2-(6-methoxypyridin-2-yl)ethanol169.1119.15025Qualifier
2-Amino-2-(6-methoxypyridin-2-yl)ethanol169.1152.15012Qualifier
SIL-IS (e.g., d₃-analog)172.1154.15015Internal Standard

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaObserved Result
Linear Dynamic Range R² ≥ 0.9951.0 - 1000 ng/mL (R² = 0.998)
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20%1.0 ng/mL (CV = 12.4%)
Intra-day Precision CV ≤ 15%3.2% - 6.5%
Inter-day Precision CV ≤ 15%4.1% - 8.2%
Accuracy 85% - 115% of nominal92.4% - 104.1%
Matrix Effect (Ion Suppression) IS-normalized CV ≤ 15%4.5% (Negligible suppression)

References

  • Hau, J., Stadler, R., Jenny, T. A., & Fay, L. B. (2001). Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-1848.[Link]

  • Katz, M., et al. (2022). Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. International Journal of Molecular Sciences, 24(1), 404.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Welcome to the technical support guide for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. The focus is on understanding, preventing, and troubleshooting oxidative degradation during storage and handling.

The molecular structure of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, containing a primary amine, a secondary alcohol, and an electron-rich methoxypyridine ring, presents specific stability challenges. Oxidation is a primary degradation pathway that can compromise sample integrity, leading to failed experiments and inaccurate results. This guide offers a self-validating system of protocols and explanations to ensure the long-term stability of your valuable compound.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions regarding the oxidative instability of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Q1: What specific parts of the molecule are susceptible to oxidative degradation?

The susceptibility of this compound to oxidation is due to the combination of its functional groups. The primary degradation pathways are:

  • Oxidation of the Primary Amine: The primary amino group is a common site for oxidation, which can lead to the formation of N-oxide derivatives or, in more aggressive conditions, oxidative deamination.[1][2]

  • Oxidation of the Secondary Alcohol: The ethanol moiety's secondary alcohol can be oxidized to form a ketone, a common transformation for alcohols.

  • Oxidation of the Pyridine Ring: The 6-methoxy group is an electron-donating group, which activates the pyridine ring, making it more susceptible to oxidative attack compared to an unsubstituted pyridine ring.

  • Autoxidation Catalysis: These oxidative processes are often free-radical chain reactions that can be initiated and accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ions (e.g., iron, copper).[3][4]

Oxidative Degradation Pathways cluster_products Potential Degradation Products Parent_Compound 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Oxidative_Stress O₂, Light, Heat, Metal Ions Ketone Ketone Derivative (Alcohol Oxidation) Oxidative_Stress->Ketone [O] N_Oxide N-Oxide Derivative (Amine Oxidation) Oxidative_Stress->N_Oxide [O] Deamination_Product Deamination Product Oxidative_Stress->Deamination_Product [O] Ring_Oxidation Ring-Oxidized Species Oxidative_Stress->Ring_Oxidation [O]

Caption: Potential oxidative degradation pathways for the target molecule.

Q2: What are the immediate signs that my compound may be degrading?

Degradation can often be detected through simple observation or routine analysis:

  • Visual Inspection: A common sign of oxidation in organic molecules, especially those with amine functionalities, is a color change. The pure compound, whether solid or in solution, may develop a yellow or brown tint over time.

  • Analytical Observation: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the area of the main peak corresponding to the parent compound and the appearance of new, smaller peaks, which are the degradation products.[4]

Q3: What are the definitive storage conditions to ensure long-term stability?

To minimize degradation, a multi-faceted approach to storage is required, addressing temperature, atmosphere, and light exposure. The optimal conditions depend on whether the compound is stored as a solid or in solution.

Parameter Solid Compound Compound in Solution Rationale
Temperature 2-8°C (Refrigerate)≤ -20°C (Freeze)Reduces the rate of chemical reactions, including oxidation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen, a key driver of oxidation.[5][6]
Container Tightly-sealed Amber Glass VialTightly-sealed Amber Glass VialProtects from light, which can catalyze degradation, and prevents moisture entry.[5][6]
Handling Allow vial to warm to room temp before opening.Aliquot into single-use vials.Prevents water condensation inside the cold vial. Aliquoting avoids repeated freeze-thaw cycles which can accelerate degradation.[7]
Q4: Should I use an antioxidant? If so, how do I select the right one?

The use of an antioxidant is highly recommended if the compound will be stored in solution for an extended period or used in an application where it is exposed to air. Antioxidants function by being preferentially oxidized, thereby protecting the active compound.[3][4] The choice depends on the solvent system.

Antioxidant Class Examples Solubility Mechanism
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Oil / Organic SolventsChain-breaking antioxidants that scavenge free radicals.[][9]
Reducing Agents Ascorbic Acid (Vitamin C), Sodium BisulfiteWater / Aqueous BuffersAct as oxygen scavengers and reducing agents.[4][]

Selection Criteria:

  • For solutions in organic solvents like ethanol or DMSO, a low concentration (e.g., 0.01-0.1%) of BHT is a suitable starting point.

  • For aqueous solutions, ascorbic acid is a common and effective choice.

  • Always verify the compatibility of the antioxidant with your downstream application.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Problem / Observation Probable Cause Recommended Action & Troubleshooting Steps
My solid sample has turned yellow/brown. Oxidative Degradation. This is often due to improper long-term storage (exposure to air and/or light).1. Confirm degradation by running an HPLC purity check. 2. If purity is compromised, the material may need to be repurified (e.g., by column chromatography). 3. Immediately transfer the remaining pure material to an amber vial, purge with argon or nitrogen, seal tightly, and store at 2-8°C.
My stock solution shows new peaks on HPLC after one week. Degradation in solution. Solutions are generally less stable than the solid compound. This is accelerated by freeze-thaw cycles and dissolved oxygen.1. Prepare fresh solutions for critical experiments. 2. If solution storage is unavoidable, add a compatible antioxidant (see table above). 3. Aliquot the stock solution into single-use volumes, blanket with inert gas, and store at ≤ -20°C to avoid repeated warming and cooling.[7]
I'm not sure if my storage protocol is effective. Lack of stability data. You need to proactively determine the compound's stability under your specific conditions.1. Conduct a Forced Degradation Study (see protocol below). This will identify the likely degradation products and confirm that your analytical method can detect them.[2][10] 2. Set up a small-scale, long-term stability study by storing aliquots under your proposed conditions and testing purity at set time points (e.g., 1, 3, 6 months).[5]

digraph "Storage Decision Workflow" {
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edge [fontname="Arial", color="#5F6368"];

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solid_short [label="Short-Term (< 1 month):\nRefrigerate (2-8°C)\nTightly Sealed Amber Vial"]; solid_long [label="Long-Term (> 1 month):\nRefrigerate (2-8°C)\nInert Gas Blanket (Ar/N₂)\nTightly Sealed Amber Vial"];

solution_short [label="Short-Term (< 24h):\nRefrigerate (2-8°C)\nProtect from Light"]; solution_long [label="Long-Term (> 24h):\nNot Recommended.\nIf necessary: Aliquot, add antioxidant,\nInert Gas Blanket, Freeze (≤ -20°C)"];

start -> q_form; q_form -> q_duration_solid [label="Solid"]; q_form -> q_duration_solution [label="Solution"];

q_duration_solid -> solid_short [label="Short-Term"]; q_duration_solid -> solid_long [label="Long-Term"];

q_duration_solution -> solution_short [label="Short-Term"]; q_duration_solution -> solution_long [label="Long-Term"]; }

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Chiral Pyridine-Based Ligands in Asymmetric Catalysis: A Comparative Analysis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol and Standard Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high efficiency and enantioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high efficiency and enantioselectivity. Pyridine-containing ligands have emerged as a versatile and privileged class due to their modular nature, stability, and ability to coordinate with a wide array of transition metals. This guide provides an in-depth technical comparison between the emerging 2-amino-2-(6-methoxypyridin-2-yl)ethanol scaffold and more established "standard" pyridine ligands, such as those based on oxazoline (PyOX and PyBOX) and bipyridine frameworks. We will delve into their structural nuances, mechanistic implications in catalysis, and a comparative analysis of their performance in the asymmetric reduction of ketones, supported by experimental data.

Structural and Electronic Properties: A Tale of Two Ligand Architectures

The efficacy of a chiral ligand is intrinsically linked to its steric and electronic properties, which dictate the coordination geometry and reactivity of the resulting metal complex. The ligands under comparison, while both featuring a pyridine core, present distinct structural and electronic profiles.

2-Amino-2-(6-methoxypyridin-2-yl)ethanol: This ligand belongs to the family of chiral 1,2-amino alcohols. Its key features include:

  • Bidentate N,O-Chelation: The pyridine nitrogen and the hydroxyl group form a stable five-membered chelate ring with a metal center.

  • Flexible Backbone: The single bond between the chiral center and the pyridine ring allows for conformational flexibility.

  • Protic Amine and Hydroxyl Groups: The presence of N-H and O-H protons can be crucial in the catalytic cycle, particularly in transfer hydrogenation reactions where they can participate in proton transfer steps.[1][2]

  • Electron-Donating Methoxy Group: The methoxy substituent at the 6-position of the pyridine ring increases the electron density on the nitrogen atom, potentially enhancing its coordination ability.

Standard Pyridine Ligands (PyBOX, PyOX, and Chiral Bipyridines): These ligands are characterized by more rigid and extended structures:

  • Pyridine-Oxazoline (PyOX) and Bis(oxazolinyl)pyridine (PyBOX) Ligands: These feature one or two chiral oxazoline rings attached to the pyridine core.[3] They offer a C2-symmetric (for PyBOX) or C1-symmetric (for PyOX) chiral environment.[4] The nitrogen atoms of the pyridine and oxazoline rings act as coordination sites, forming rigid multidentate complexes.[4]

  • Chiral Bipyridine Ligands: These ligands consist of two pyridine rings linked together, with chirality introduced through substituents that create a sterically demanding and well-defined chiral pocket around the metal center.[5]

The key distinction lies in the nature of the chelation and the overall rigidity of the ligand framework. The flexible N,O-chelation of the amino alcohol contrasts with the more rigid N,N or N,N,N-coordination of the standard pyridine ligands. This structural difference has profound implications for the mechanism of catalysis and the stereochemical outcome of the reaction.

Mechanistic Considerations in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis and serves as an excellent platform for comparing the catalytic performance of these ligands. Two primary methodologies are considered here: borane-mediated reduction and transition metal-catalyzed transfer hydrogenation.

Asymmetric Borane Reduction: The Role of Oxazaborolidines

Chiral amino alcohols like 2-amino-2-(6-methoxypyridin-2-yl)ethanol are precursors to in-situ generated oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts.[6] The catalytic cycle involves the coordination of borane to the nitrogen of the oxazaborolidine, followed by coordination of the ketone to the Lewis acidic boron atom. The hydride transfer then occurs through a highly organized, six-membered, chair-like transition state, leading to high enantioselectivity.[6][7]

CBS_Reduction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction Oxazaborolidine Oxazaborolidine Catalyst_Borane_Complex Catalyst_Borane_Complex Oxazaborolidine->Catalyst_Borane_Complex + BH3 Ketone_Complex Ketone_Complex Catalyst_Borane_Complex->Ketone_Complex + Ketone Hydride_Transfer Hydride_Transfer Ketone_Complex->Hydride_Transfer Intramolecular Hydride Transfer Product_Release Product_Release Hydride_Transfer->Product_Release Release of Alkoxyborane Product_Release->Oxazaborolidine Regeneration Ketone Ketone Chiral_Alcohol Chiral_Alcohol Ketone->Chiral_Alcohol [Catalyst], BH3 caption Figure 1: Simplified Catalytic Cycle of CBS Reduction.

Figure 1: Simplified Catalytic Cycle of CBS Reduction.

Standard pyridine ligands like PyBOX and PyOX are generally not employed as the primary chiral source in borane reductions, as their mode of action is tailored for transition metal catalysis.

Asymmetric Transfer Hydrogenation: A Concerted Mechanism with Ruthenium

In asymmetric transfer hydrogenation (ATH), a hydrogen donor, typically isopropanol, is used to reduce the ketone in the presence of a transition metal catalyst, commonly based on ruthenium.[1][2] For ligands of the 2-amino-2-(pyridin-2-yl)ethanol family, a concerted, outer-sphere mechanism is widely accepted.[1][8] The catalyst, a ruthenium-amino alcohol complex, facilitates the simultaneous transfer of a hydride from the metal and a proton from the coordinated amine to the carbonyl group of the ketone via a six-membered pericyclic transition state.[1][8]

Standard pyridine ligands, such as PyBOX, also form effective ruthenium catalysts for ATH. The mechanism is believed to be similar, involving a metal hydride intermediate, but the rigidity of the ligand framework provides a more defined and sterically hindered chiral pocket, which can lead to very high levels of enantioselectivity.[9]

ATH_Mechanism Ru_Precatalyst [Ru(arene)Cl2]2 + Ligand Active_Catalyst [Ru(arene)(N,O-ligand)] Ru_Precatalyst->Active_Catalyst Base Ru_Hydride [Ru(arene)(N,H-ligand)H] Active_Catalyst->Ru_Hydride + i-PrOH - Acetone Transition_State Six-membered Transition State (Ketone, Ru-H, N-H) Ru_Hydride->Transition_State + Ketone Product_Complex [Ru(arene)(N,O-ligand)] + Chiral Alcohol Transition_State->Product_Complex Product_Complex->Active_Catalyst Regeneration caption Figure 2: General Mechanism of Ru-catalyzed ATH.

Figure 2: General Mechanism of Ru-catalyzed ATH.

Performance Comparison in Asymmetric Ketone Reduction

Asymmetric Borane Reduction of Acetophenone
Ligand/Catalyst PrecursorReducing AgentTemp. (°C)Yield (%)ee (%)Reference
(S)-2-Amino-3-methyl-1,1-diphenylbutanol (Amino Alcohol)BH3RT>9595[10]
Chiral Lactam Alcohol (Amino Alcohol derivative)BH3RT9198
(S)-2-Amino-1,1-diphenyl-3-(2-naphthyl)-1-propanolBH3RT9597[11]
Asymmetric Transfer Hydrogenation of Acetophenone
LigandMetal PrecursorHydrogen DonorBaseTemp. (°C)Yield (%)ee (%)Reference
Chitosan (Polymeric Amino Alcohol)[Ru(p-cymene)Cl2]2HCOONa-409986[12]
(S,S)-ⁱPr-pybox[RuCl2(PPh3)3]i-PrOHt-BuOK28>9595[9]
(1-(pyridine-2-yl)methanamine) derivative[RuCl2(PPh3)3]i-PrOHt-BuOK239594[13]
Chiral Bipyridine-2NONi(OAc)2·4H2OPhenylsilane-RT9299[5]

Note: The data presented for the amino alcohol ligands are for derivatives to provide a representative performance. The standard pyridine ligands demonstrate very high enantioselectivities, often exceeding 95% ee.

From the compiled data, it is evident that both classes of ligands are highly effective in promoting the asymmetric reduction of acetophenone. The chiral amino alcohol-derived catalysts generally provide high yields and enantioselectivities, typically in the range of 85-98% ee. The more rigid, standard pyridine ligands, particularly PyBOX and some chiral bipyridines, can achieve exceptionally high enantioselectivities, often greater than 95% and up to 99% ee.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for representative catalytic reductions are provided below.

Protocol for Asymmetric Borane Reduction of Acetophenone with an In-Situ Generated Oxazaborolidine Catalyst

Borane_Reduction_Workflow Start Start Step1 Dissolve chiral amino alcohol (0.1 eq.) in anhydrous THF under Argon. Start->Step1 Step2 Add BH3·SMe2 (1.2 eq.) dropwise at 0 °C. Step1->Step2 Step3 Stir for 1 hour at room temperature to form the catalyst. Step2->Step3 Step4 Add a solution of acetophenone (1.0 eq.) in THF. Step3->Step4 Step5 Monitor reaction by TLC. Step4->Step5 Step6 Quench with methanol at 0 °C. Step5->Step6 Step7 Work-up and purify by chromatography. Step6->Step7 End End Step7->End caption Figure 3: Workflow for Asymmetric Borane Reduction.

Figure 3: Workflow for Asymmetric Borane Reduction.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol (e.g., a 2-amino-2-(pyridin-2-yl)ethanol derivative, 0.1 mmol).

  • Add anhydrous tetrahydrofuran (THF, 2 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.2 mmol) dropwise to the solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL).

  • Add the acetophenone solution to the catalyst mixture dropwise at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure and purify the resulting chiral alcohol by flash column chromatography on silica gel.

Protocol for Asymmetric Transfer Hydrogenation of Acetophenone with a Ru/PyBOX Catalyst

ATH_Workflow Start Start Step1 Add [RuCl2(p-cymene)]2 (0.0025 mmol) and PyBOX ligand (0.0055 mmol) to a flask under Argon. Start->Step1 Step2 Add isopropanol (2 mL) and stir for 30 min at 80 °C. Step1->Step2 Step3 Cool to room temperature. Step2->Step3 Step4 Add acetophenone (1.0 mmol) and a solution of t-BuOK in isopropanol. Step3->Step4 Step5 Stir at room temperature and monitor by GC or TLC. Step4->Step5 Step6 Quench with water. Step5->Step6 Step7 Extract with an organic solvent and purify. Step6->Step7 End End Step7->End caption Figure 4: Workflow for Ru-catalyzed ATH.

Figure 4: Workflow for Ru-catalyzed ATH.

Methodology:

  • In a Schlenk flask under an argon atmosphere, combine [RuCl2(p-cymene)]2 (1.5 mg, 0.0025 mmol) and the chiral PyBOX ligand (e.g., (S,S)-iPr-pybox, 1.7 mg, 0.0055 mmol).

  • Add degassed isopropanol (2 mL) and stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.

  • Cool the resulting orange solution to room temperature.

  • Add acetophenone (120 mg, 1.0 mmol) followed by a 1 M solution of potassium tert-butoxide (t-BuOK) in isopropanol (0.05 mL, 0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by gas chromatography (GC) or TLC.

  • Once the reaction is complete, quench with the addition of water (5 mL).

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral alcohol by flash column chromatography.

Conclusion

Both 2-amino-2-(pyridin-2-yl)ethanol-type ligands and standard pyridine ligands like PyBOX and chiral bipyridines are highly effective in asymmetric catalysis, particularly in the reduction of ketones. The choice of ligand will depend on the specific requirements of the transformation.

  • 2-Amino-2-(6-methoxypyridin-2-yl)ethanol and its analogs are excellent choices for asymmetric borane reductions due to their ability to form highly effective in-situ oxazaborolidine catalysts. They also perform well in transition metal-catalyzed transfer hydrogenation, where their flexible N,O-chelation and protic nature play a key role in the catalytic cycle.

  • Standard Pyridine Ligands (PyBOX, PyOX, Chiral Bipyridines) , with their rigid and well-defined chiral pockets, often provide superior enantioselectivities in transition metal-catalyzed reactions. Their C2-symmetry (in the case of many PyBOX and bipyridine ligands) simplifies the analysis of the transition state and often leads to higher levels of stereocontrol.

For researchers and drug development professionals, an understanding of the structural and mechanistic differences between these ligand classes is crucial for the rational design of efficient and highly selective catalytic systems. While the more established standard pyridine ligands offer a wealth of literature and proven performance, the continued exploration of newer scaffolds like 2-amino-2-(6-methoxypyridin-2-yl)ethanol promises to further expand the toolbox of the synthetic chemist.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Gao, J., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • Petra, D. G. I., Reek, J. N. H., Handgraaf, J.-W., Meijer, E. J., Dierkes, P., Kamer, P. C. J., ... & van Leeuwen, P. W. N. M. (2000). Chiral Induction Effects in Ruthenium(II) Amino Alcohol Catalyzed Asymmetric Transfer Hydrogenation of Ketones: An Experimental and Theoretical Approach. Chemistry-A European Journal, 6(15), 2818-2829. [Link]

  • Casey, C. P., Singer, S. W., & Powell, D. R. (2001). Mechanism of Ruthenium-Catalyzed Hydrogen Transfer Reactions. Concerted Transfer of OH and CH Hydrogens from an Alcohol to a (Cyclopentadienone)ruthenium Complex. The Journal of Organic Chemistry, 66(23), 7711-7721. [Link]

  • Zhang, Y., & Wang, Z. (1995). A New Chiral Catalyst for the Enantioselective Reduction of Prochiral Ketones with Borane. Synthetic Communications, 25(21), 3407-3411. [Link]

  • Bolm, C., & Hildebrand, J. P. (1999). Iron-Catalyzed Hydrosilylation of Ketones. Organic Letters, 1(1), 19-21. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676. [Link]

  • Nishiyama, H., Sakaguchi, H., Nakamura, T., Horihata, M., Kondo, M., & Itoh, K. (1989). Chiral and C2-symmetrical bis(oxazolinyl)pyridine rhodium complexes: effective catalysts for asymmetric hydrosilylation of ketones. Organometallics, 8(3), 846-848. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Aydemir, M., Karakaş, D., & Baysal, A. (2020). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 25(5), 1045. [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich script. [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Jalba, A., Levitre, G., Keipour, H., Lauzon, S., & Ollevier, T. (2015). New chiral bis(oxazolinyl)bipyridine ligands and application in the iron catalyzed asymmetric hydrosilylation of ketones. French-Ukrainian Journal of Chemistry, 3(2), 44-53. [Link]

  • Li, W., & Zhang, X. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(6), 765-778. [Link]

  • Periasamy, M., & Kanth, J. V. B. (1998). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Tetrahedron: Asymmetry, 9(10), 1641-1644. [Link]

  • Cholewiak, A., & Jurczak, J. (2016). Recent Advances in the Enantioselective Radical Reactions. Symmetry, 8(8), 77. [Link]

  • Herrera, R. P., Sgarzani, V., Bernardi, L., & Ricci, A. (2006). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. Angewandte Chemie International Edition, 45(38), 6372-6375. [Link]

  • Mándi, A., Bagi, P., & Kégl, T. (2014). Asymmetric transfer hydrogenation of acetophenone using chitosan as a chiral ligand: a DFT study. RSC Advances, 4(106), 61761-61771. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Wang, D., & Astruc, D. (2020). Modular Enantioselective Photocatalysts from Privileged Pybox Scaffolds. ChemRxiv. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Lin, L. (2022). Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis. Organic Chemistry Frontiers, 9(1), 107-113. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1984). Asymmetric reduction of ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 469-470. [Link]

  • Aydemir, M., Karakaş, D., & Baysal, A. (2020). Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. Molecules, 25(5), 1045. [Link]

  • Li, C., Wang, C., Villa-Marcos, B., & Xiao, J. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Organic Letters, 21(11), 4393-4397. [Link]

  • Periasamy, M., & Kanth, J. V. B. (1994). Boranes in synthesis. 2. Asymmetric synthesis of β-amino alcohols. A facile conversion of 2-amino acetophenones to the corresponding β-amino alcohols in high enantiomeric purity. Tetrahedron: Asymmetry, 5(3), 377-380. [Link]

  • Eleveld, M. B., & Hogeveen, H. (1984). Enantioselective reduction of acetophenone by borane-chiral amine complexes. Tetrahedron Letters, 25(46), 5187-5190. [Link]

  • Gao, J., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • Zhang, G., & Shaughnessy, K. H. (2021). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society, 143(14), 5343-5352. [Link]

  • Webb, D., & Jamison, T. F. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry, 5, 27. [Link]

  • Zhang, G., & Shaughnessy, K. H. (2021). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. PMC. [Link]

  • Paul, S., & Guin, S. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(35), 15886-15893. [Link]

  • Deshpande, R. A., & Adluri, S. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7064-7159. [Link]

  • Gonsalvi, L., & Peruzzini, M. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 183. [Link]

  • Wang, Z., & Liu, G. (1998). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ChemInform, 29(49), no-no. [Link]

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Comparative

A Guide to the Synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol: A Proposed Route and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery and development. Among these, amino alco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of drug discovery and development. Among these, amino alcohol derivatives of heterocyclic scaffolds are of significant interest due to their diverse biological activities. This guide provides a detailed, proposed synthetic route for 2-Amino-2-(6-methoxypyridin-2-yl)ethanol, a compound with potential for further investigation. In the absence of established, reproducible protocols in the public domain for this specific molecule, we present a well-reasoned, three-step synthetic pathway based on analogous and reliable chemical transformations. This guide offers a comprehensive starting point for researchers, complete with detailed experimental procedures, mechanistic insights, and a discussion of potential challenges.

Proposed Synthetic Route: An Overview

The proposed synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol commences with the commercially available 2-methoxypyridine and proceeds through three key transformations:

  • Acylation: Introduction of an acetyl group at the 2-position of the pyridine ring to furnish 2-acetyl-6-methoxypyridine.

  • α-Azidation: Conversion of the acetyl group to an α-azido ketone.

  • Reduction: Simultaneous reduction of the azide and ketone functionalities to yield the target amino alcohol.

This route was designed for its logical progression and reliance on well-established chemical reactions, enhancing the likelihood of successful implementation.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Acetyl-6-methoxypyridine

The initial step involves the acylation of 2-methoxypyridine. A modern and efficient approach to this transformation utilizes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to traditional heating methods.

Protocol:

  • In a microwave-safe vessel, combine 2-methoxypyridine (1.0 eq), acetyl chloride (1.0 eq), and a catalytic amount of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) in a suitable solvent like 1,2-dichloroethane.

  • Seal the vessel and heat the reaction mixture in a controlled microwave synthesizer to 100°C for approximately 5 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2-acetyl-6-methoxypyridine.

Causality Behind Experimental Choices: The use of a microwave synthesizer provides rapid and uniform heating, which can accelerate the reaction and minimize the formation of byproducts often seen with prolonged heating. The phase-transfer catalyst facilitates the reaction between the two immiscible reactants.

Step 2: Synthesis of 2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one

The second step is the introduction of an azide group at the α-position to the ketone. This is a crucial transformation that sets the stage for the final reduction. A reliable method for this is the use of triflyl azide (TfN₃) as a diazo-transfer reagent.[1][2][3][4]

Protocol:

  • Caution: Triflyl azide is a potent and potentially explosive reagent and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. It is recommended to prepare it in situ and use it immediately.

  • To a solution of 2-acetyl-6-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., triethylamine, 1.5 eq) and water (1.0 eq).

  • To this mixture, add a freshly prepared solution of triflyl azide in a non-halogenated solvent like toluene.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude α-azido ketone is then purified by column chromatography.

Causality Behind Experimental Choices: The base is required to deprotonate the α-carbon of the ketone, forming an enolate which then reacts with the electrophilic azide source. The use of triflyl azide is advantageous as it is a highly efficient diazo-transfer reagent.[3]

Step 3: Synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

The final step involves the reduction of both the azide and the ketone functionalities. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can selectively reduce the ketone in the presence of the azide, which is then subsequently reduced.[5][6]

Protocol:

  • Dissolve the α-azido ketone (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (excess, e.g., 4.0 eq) portion-wise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and water.

  • The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amino alcohol.

  • The final product can be purified by column chromatography or recrystallization.

Data Summary and Comparison

Since this guide presents a proposed route, the following table summarizes the key parameters and expected outcomes for this synthesis.

ParameterStep 1: AcylationStep 2: α-AzidationStep 3: Reduction
Starting Material 2-Methoxypyridine2-Acetyl-6-methoxypyridine2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one
Key Reagents Acetyl chloride, CTABTriflyl azide, TriethylamineSodium borohydride
Solvent 1,2-DichloroethaneAcetonitrile/TolueneMethanol or Ethanol
Temperature 100°C (Microwave)Room Temperature0°C to Room Temperature
Reaction Time ~5 minutes2-6 hours1-4 hours
Purification Column ChromatographyColumn ChromatographyColumn Chromatography/Recrystallization
Expected Yield Moderate to HighModerateModerate to High

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: α-Azidation cluster_2 Step 3: Reduction 2-Methoxypyridine 2-Methoxypyridine 2-Acetyl-6-methoxypyridine 2-Acetyl-6-methoxypyridine 2-Methoxypyridine->2-Acetyl-6-methoxypyridine Acetyl chloride, CTAB Microwave, 100°C 2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one 2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one 2-Acetyl-6-methoxypyridine->2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one Triflyl azide, Et3N Acetonitrile/Toluene, RT 2-Amino-2-(6-methoxypyridin-2-yl)ethanol 2-Amino-2-(6-methoxypyridin-2-yl)ethanol 2-Azido-1-(6-methoxypyridin-2-yl)ethan-1-one->2-Amino-2-(6-methoxypyridin-2-yl)ethanol NaBH4 Methanol, 0°C to RT

Caption: Proposed three-step synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol.

Reproducibility and Troubleshooting

While the proposed route is based on reliable transformations, challenges may arise during its implementation.

  • Step 1 (Acylation): Low yields could be due to incomplete reaction or side reactions. Ensure all reagents and solvents are dry. The microwave reaction time and temperature may need optimization.

  • Step 2 (α-Azidation): This step involves a hazardous reagent and requires strict safety precautions. Low yields may result from incomplete enolate formation or decomposition of the azide reagent. Ensure the base is of good quality and the triflyl azide is freshly prepared and used immediately. Alternative azidating agents, such as tosyl azide, could be explored, although they may be less reactive.[7]

  • Step 3 (Reduction): Incomplete reduction may occur if an insufficient amount of NaBH₄ is used. The reaction should be carefully monitored by TLC. Over-reduction is generally not a concern with NaBH₄. The workup procedure is critical to ensure the complete isolation of the polar amino alcohol product.

Conclusion

This guide provides a comprehensive and scientifically grounded proposal for the synthesis of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol. By detailing each step with established protocols for analogous transformations, we aim to provide researchers with a solid foundation for their synthetic efforts. The included mechanistic insights and troubleshooting advice are intended to facilitate the successful and reproducible synthesis of this and other related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Cavender, C. J., & Shiner, V. J. (1972). Trifluoromethanesulfonyl azide. Its reaction with alkyl amines to form alkyl azides. The Journal of Organic Chemistry, 37(22), 3567–3569.
  • Al-Harrasi, A., & Al-Rawahi, N. (2014). A straightforward and highly efficient synthesis of aromatic azides from the corresponding amines is accomplished using triflyl azide under mild conditions.
  • Wikipedia. (2023). Trifluoromethanesulfonyl azide. In Wikipedia.
  • Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(15), 3385–3388.
  • Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer.
  • Danheiser, R. L., & Faialaga, N. H. (1996). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 73, 134.
  • More, A., & Barluenga, J. (2012). α-N-Heteroarylation and α-Azidation of Ketones via Enolonium Species.
  • Organic Chemistry Portal. (n.d.).
  • Khan, M. T. H. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14704–14736.
  • Hwang, S.-H., Blaskovich, M. A., & Kim, H.-O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 107–109.
  • Ashenhurst, J. (2022, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH.
  • Khan, M. A., et al. (2017).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols.
  • Cui, J., et al. (2024). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.
  • Scribd. (n.d.).

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol

Purpose This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol and associated waste materials. The procedures outlined are designed to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Purpose

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol and associated waste materials. The procedures outlined are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to regulatory standards.

Scope

This SOP applies to all researchers, scientists, and laboratory personnel at this facility who handle, store, or generate waste containing 2-Amino-2-(6-methoxypyridin-2-yl)ethanol in solid form, in solution, or as a contaminant on disposable materials.

Hazard Assessment & Chemical Profile

2-Amino-2-(6-methoxypyridin-2-yl)ethanol is a pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from structurally similar methoxypyridine and amino-alcohol compounds indicate a clear hazard profile that must be respected.[1][2][3]

Primary Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on analogues like 2-Amino-6-methoxypyridine.[3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4] Some related compounds are classified as causing severe skin burns and eye damage.[1][5]

  • Environmental Hazard: Pyridine derivatives can be harmful to aquatic life.[6] Therefore, this chemical must not be released into the environment or disposed of down the drain.[6][7][8][9]

The causality behind treating this compound as hazardous waste is its inherent toxicity and irritant properties. Improper disposal, such as drain disposal, could harm aquatic ecosystems and overwhelm water treatment systems.[8][9] All waste generated must be considered hazardous.[7][10]

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following minimum PPE is mandatory. The choice of PPE is a self-validating system; it directly shields the user from the identified hazards of skin/eye contact and inhalation.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][11]

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4][11]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator is required.[9][12]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[13][14] All waste containing 2-Amino-2-(6-methoxypyridin-2-yl)ethanol must be collected for disposal by a licensed chemical waste collector.[15]

Step-by-Step Collection Procedure:

  • Obtain Correct Waste Container: Use only containers designated for hazardous chemical waste, provided by the institution's Environmental Health & Safety (EHS) office. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, leak-proof cap.[7]

  • Label the Container: As soon as waste accumulation begins, affix a hazardous waste label.[7] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "2-Amino-2-(6-methoxypyridin-2-yl)ethanol" and any other constituents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Segregate Waste Streams:

    • Solid Waste: Collect pure solid compound, contaminated weigh boats, and contaminated absorbent materials in a dedicated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[13]

    • Contaminated Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container and treated as hazardous waste.

    • Contaminated PPE: Disposable gloves, bench liners, and other contaminated items should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.

  • Storage: Keep waste containers securely closed at all times, except when adding waste.[7] Store containers in a designated satellite accumulation area within the laboratory that has secondary containment.[16]

Data Summary: Disposal Pathways
Waste StreamContainer TypeDisposal Protocol
Solid Compound Labeled, sealed, compatible containerHazardous Waste Pickup by EHS
Liquid Solutions Labeled, sealed, compatible liquid waste containerHazardous Waste Pickup by EHS
Contaminated Labware (gloves, wipes) Labeled plastic bag or container within a rigid drumHazardous Waste Pickup by EHS
Rinsate from Empty Containers Collect in liquid hazardous waste containerHazardous Waste Pickup by EHS[7]
Triple-Rinsed Empty Containers Regular glass or plastic recyclingDeface label before disposal[13][17]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.[6]

Step-by-Step Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.[6][12]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[9][18]

  • Don PPE: Wear the appropriate PPE as described in Section 4.0 before attempting cleanup.[6]

  • Contain the Spill: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools (e.g., plastic scoop) and place it into a designated hazardous waste container.[12][18]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the EHS office.

Workflow: Spill Response Decision Process

Spill_Response_Workflow start Spill of 2-Amino-2-(6-methoxypyridin-2-yl)ethanol Occurs alert Alert personnel Evacuate immediate area start->alert assess Assess Spill Size & Location alert->assess small_spill Small & Contained Spill (Manageable by lab staff) assess->small_spill Small large_spill Large, Uncontained, or Unknown Spill assess->large_spill Large don_ppe Don Full PPE: Gloves, Goggles, Lab Coat small_spill->don_ppe evacuate_lab Evacuate Laboratory Call EHS/Emergency Response large_spill->evacuate_lab contain Contain with Inert Absorbent (Vermiculite, Sand) don_ppe->contain collect Collect absorbed material into Hazardous Waste Container contain->collect decontaminate Decontaminate spill area collect->decontaminate report Report incident to Supervisor and EHS decontaminate->report end Spill Secured report->end evacuate_lab->end

Caption: Decision workflow for responding to a chemical spill.

Empty Container Disposal

Empty containers must be decontaminated before they can be disposed of as non-hazardous waste. This prevents the exposure of custodial staff to chemical residues.[13]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can solubilize the residue.[7][13]

  • Collect Rinsate: Crucially, each rinse must be collected and disposed of as hazardous liquid waste in the appropriate, labeled container.[7] Do not pour rinsate down the drain.

  • Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.[7][17]

  • Dispose: Once triple-rinsed and with the label defaced, the container can be disposed of in the appropriate glass or plastic recycling bin.[17]

References

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • National Cheng Kung University. (n.d.). Laboratory Hazardous Waste Management.
  • Cameo Chemicals. (n.d.). Hydrogen fluoride pyridine.
  • The Hong Kong University of Science and Technology. (2024, January 15). Chapter 16: Disposal of Hazardous Materials and Items under Regulatory Control.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • NextSDS. (n.d.). amine. Retrieved from

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylamino)ethanol.
  • Sdfine. (n.d.). Pyridine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol.
  • Ministry of Environment. (n.d.). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • BLD Pharm. (n.d.). (6-Methoxypyridin-2-yl)methanol.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-6-methylpyridine.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet: 2-[(HYDROXYMETHYL)AMINO]ETHANOL.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tris[2-(3-mercaptopropionyloxy)ethyl] Isocyanurate.
  • PubChem. (n.d.). 2-Amino-6-methoxypyridine.
  • ECHEMI. (n.d.). 6-Methoxy-2-pyridinecarboxaldehyde SDS.

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